TSU-68
描述
Structure
3D Structure
属性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
3-[2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22) |
InChI 键 |
NHFDRBXTEDBWCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O |
同义词 |
5-((1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid TSU 68 TSU-68 |
产品来源 |
United States |
Foundational & Exploratory
TSU-68 (Orantinib): A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TSU-68 (Orantinib, SU6668) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) centrally involved in tumor angiogenesis and proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer, focusing on its molecular targets, downstream signaling pathways, and preclinical and clinical evidence of its anti-tumor activity. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development efforts.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of several key RTKs, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades.[1] Its primary targets are the receptors for Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[2][3] Additionally, this compound has been shown to inhibit the stem cell factor receptor, c-Kit.[4]
Inhibition of Angiogenesis-Related RTKs
The anti-angiogenic activity of this compound is a cornerstone of its mechanism. By simultaneously targeting VEGFR, PDGFR, and FGFR, this compound disrupts multiple pathways essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6]
-
VEGFR-2 (KDR/Flk-1): Inhibition of VEGFR-2, a primary mediator of VEGF-driven angiogenesis, blocks endothelial cell proliferation, migration, and survival.[4][7]
-
PDGFRβ: Targeting PDGFRβ, which is expressed on pericytes and vascular smooth muscle cells, leads to the destabilization of newly formed blood vessels.[8][9]
-
FGFR1: Inhibition of FGFR1 disrupts FGF-mediated signaling, which is also implicated in endothelial cell proliferation and tumor angiogenesis.[8][9]
Direct Anti-Tumor Effects
Beyond its anti-angiogenic properties, this compound can also exert direct anti-tumor effects by inhibiting signaling pathways involved in cancer cell proliferation and survival.
-
c-Kit Inhibition: this compound inhibits the autophosphorylation of c-Kit, a receptor tyrosine kinase often expressed in various hematological malignancies and solid tumors. This inhibition can lead to decreased proliferation and induction of apoptosis in cancer cells dependent on c-Kit signaling.[8]
Quantitative Inhibition Profile
The inhibitory potency of this compound against its target kinases has been determined in various in vitro assays. The following table summarizes key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Target Kinase | Assay Type | IC50 / Ki Value | Reference(s) |
| PDGFRβ | Cell-free (Ki) | 8 nM | [8][10] |
| PDGFRβ | Cell-free (IC50) | 60 nM | [11] |
| VEGFR-1 (Flt-1) | Cell-free (Ki) | 2.1 µM | [10] |
| VEGFR-2 (KDR) | Cell-free (IC50) | 2.4 µM | [11] |
| FGFR1 | Cell-free (Ki) | 1.2 µM | [10] |
| FGFR1 | Cell-free (IC50) | 3.0 µM | [11] |
| c-Kit | Cellular (IC50) | 0.1 - 1 µM | [8] |
| Aurora Kinase B | Cell-free (IC50) | 35 nM | [12] |
| Aurora Kinase C | Cell-free (IC50) | 210 nM | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by this compound and a general workflow for its preclinical evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (Trans-Phosphorylation)
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2, PDGFRβ, and FGFR1.
Materials:
-
Recombinant human kinase domains (VEGFR-2, PDGFRβ, FGFR1)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ATP (γ-32P-ATP for radiometric assay, or unlabeled ATP for other detection methods)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
96-well microtiter plates
-
Phosphocellulose filter paper (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Coat 96-well microtiter plates with the peptide substrate overnight at 4°C.
-
Wash the plates with PBS to remove unbound substrate.
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the this compound dilutions to the wells.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated γ-32P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
Cellular Receptor Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of its target receptors in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2
-
NIH-3T3 cells overexpressing PDGFRβ
-
MO7e cells for c-Kit
-
Appropriate cell culture media and supplements
-
Ligands: VEGF, PDGF, Stem Cell Factor (SCF)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2, anti-phospho-PDGFRβ, anti-phospho-c-Kit, and corresponding total protein antibodies
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to near confluence and then serum-starve for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF for HUVECs) for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-phospho-receptor antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the total receptor antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line (e.g., HT-29 human colon carcinoma)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral gavage or intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (for orthotopic models)
-
Tissue fixation and processing reagents for histology
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 HT-29 cells in PBS) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 75-200 mg/kg) daily via oral gavage or i.p. injection. The control group receives the vehicle.[8]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Process the tumors for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for CD31 to assess microvessel density).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key RTKs involved in tumor angiogenesis and proliferation. Its ability to simultaneously block VEGFR, PDGFR, and FGFR signaling pathways provides a robust anti-angiogenic effect, while its inhibition of c-Kit contributes to direct anti-tumor activity in certain cancer types. The comprehensive preclinical data, supported by detailed experimental methodologies, underscores the therapeutic potential of this compound. While clinical development has faced challenges, the in-depth understanding of its mechanism of action continues to be valuable for the broader field of anti-cancer drug discovery and development. Further research may explore its potential in combination therapies or in specific patient populations with tumors driven by the pathways it inhibits.
References
- 1. Angiogenesis gene expression profiling in xenograft models to study cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 9. selleckchem.com [selleckchem.com]
- 10. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 11. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [en.bio-protocol.org]
- 12. TSU68, an antiangiogenic receptor tyrosine kinase inhibitor, induces tumor vascular normalization in a human cancer xenograft nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Orantinib (TSU-68): A Technical Guide to its Signaling Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orantinib (formerly known as TSU-68 or SU6668) is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It primarily exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting the ATP binding and subsequent autophosphorylation of key receptors involved in tumor growth and vascularization.[2][3] This technical guide provides a comprehensive overview of Orantinib's signaling pathway, mechanism of action, and includes a compilation of quantitative data and detailed experimental protocols for its study.
Core Mechanism of Action
Orantinib functions as a competitive inhibitor at the ATP-binding site of several receptor tyrosine kinases.[2][3] Its primary targets are the vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR or Flk-1), the platelet-derived growth factor receptor beta (PDGFRβ), and the fibroblast growth factor receptor 1 (FGFR1).[1][4] By blocking the trans-phosphorylation and autophosphorylation of these receptors, Orantinib effectively inhibits downstream signaling cascades that are crucial for angiogenesis, tumor cell proliferation, and survival.[1][2] Additionally, Orantinib has been shown to inhibit the stem cell factor receptor (c-Kit).[1][4] It is noteworthy that Orantinib displays high selectivity, with little to no inhibitory activity against other RTKs such as the epidermal growth factor receptor (EGFR), IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2.[2]
Quantitative Data: Inhibitory Activity
The inhibitory potency of Orantinib against its primary targets has been quantified in various assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
Table 1: Orantinib Kinase Inhibition Constants (Ki)
| Target Kinase | Ki Value | Assay Type |
| PDGFRβ | 8 nM | Cell-free autophosphorylation assay |
| FGFR1 | 1.2 µM | Cell-free trans-phosphorylation assay |
| VEGFR1 (Flt-1) | 2.1 µM | Cell-free trans-phosphorylation assay |
Data sourced from multiple references.[2][3][4]
Table 2: Orantinib Half-Maximal Inhibitory Concentrations (IC50)
| Target/Process | IC50 Value | Cell Line/System |
| PDGFRβ | 0.06 µM | Not specified |
| c-Kit | 0.1 - 1 µM | MO7E (human myeloid leukemia) |
| SCF-induced proliferation | 0.29 µM | MO7E (human myeloid leukemia) |
| VEGF-driven mitogenesis | 0.34 µM | HUVECs |
| VEGFR2 (KDR) | 2.4 µM | Not specified |
| FGFR1 | 3.0 µM | Not specified |
| FGF-driven mitogenesis | 9.6 µM | HUVECs |
| Aurora Kinase B | 35 nM | Not specified |
| Aurora Kinase C | 210 nM | Not specified |
| EGFR | >100 µM | NIH-3T3 (overexpressing EGFR) |
Data sourced from multiple references.[2][4][5][6]
Signaling Pathways Modulated by Orantinib
Orantinib's inhibition of VEGFR2, PDGFRβ, and FGFR1 disrupts multiple downstream signaling pathways critical for tumor progression.
-
VEGFR2 Signaling: In endothelial cells, VEGF binding to VEGFR2 triggers a signaling cascade that promotes cell proliferation, migration, survival, and vascular permeability. Orantinib blocks the initial autophosphorylation of VEGFR2, thereby inhibiting these pro-angiogenic effects.[1][2]
-
PDGFRβ Signaling: The PDGF/PDGFRβ pathway is vital for the recruitment and function of pericytes, which stabilize newly formed blood vessels. By inhibiting PDGFRβ, Orantinib can disrupt pericyte coverage of tumor vasculature, leading to vessel regression.[7]
-
FGFR1 Signaling: FGF/FGFR1 signaling is implicated in both angiogenesis and tumor cell proliferation. Orantinib's inhibition of FGFR1 contributes to its overall anti-tumor activity.[1][2]
-
c-Kit Signaling: In certain hematological malignancies, such as acute myeloid leukemia, the c-Kit receptor is often expressed and activated.[1] Orantinib's inhibition of c-Kit autophosphorylation can lead to the induction of apoptosis and inhibition of proliferation in these cancer cells.[2][4] Downstream of c-Kit, Orantinib has been shown to inhibit the phosphorylation of ERK1/2.[4]
Below are diagrams illustrating the signaling pathways affected by Orantinib.
Orantinib's inhibition of the VEGFR2 signaling pathway.
Orantinib's inhibition of PDGFRβ and FGFR1 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Orantinib.
Cell-Based Receptor Tyrosine Phosphorylation Assay
This protocol is designed to assess the inhibitory effect of Orantinib on ligand-induced receptor phosphorylation in cultured cells.
Materials:
-
Cell lines (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ, MO7E for c-Kit)
-
Appropriate cell culture media and supplements
-
Orantinib (this compound) stock solution (e.g., 10 mM in DMSO)
-
Ligands (e.g., VEGF, PDGF, SCF at 100 ng/mL)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phosphotyrosine, anti-total VEGFR2/PDGFRβ/c-Kit)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Quiescence:
-
Plate cells and grow to near confluence.
-
For HUVECs, quiesce in basal media with 0.5% FBS for 24 hours prior to treatment.[6]
-
-
Orantinib Treatment:
-
Ligand Stimulation:
-
Add the appropriate ligand (e.g., VEGF, PDGF, SCF) to a final concentration of 100 ng/mL and incubate for 10 minutes.[6]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phosphotyrosine) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for the total receptor to confirm equal protein loading.
-
Workflow for a cell-based receptor phosphorylation assay.
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Orantinib in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Tumor cell lines (e.g., A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5)[2]
-
Orantinib (this compound)
-
Vehicle for oral administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer Orantinib orally at specified doses (e.g., 75-200 mg/kg) daily or as per the study design.[2]
-
Administer the vehicle to the control group.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume.
-
-
Endpoint:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers).
-
Conclusion
Orantinib (this compound) is a potent, orally active, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor properties. Its mechanism of action is centered on the competitive inhibition of VEGFR2, PDGFRβ, and FGFR1, leading to the disruption of key signaling pathways involved in tumor growth, vascularization, and metastasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the preclinical and clinical evaluation of Orantinib and other related tyrosine kinase inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. Combined inhibition of VEGF and PDGF signaling enforces tumor vessel regression by interfering with pericyte-mediated endothelial cell survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
SU6668 Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU6668, also known as Orantinib or TSU-68, is a synthetically derived small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Initially developed as an anti-angiogenic agent, its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of key receptors involved in tumor growth, vascularization, and metastasis. This technical guide provides a comprehensive overview of the kinase selectivity profile of SU6668, detailing its primary and secondary targets, and presenting quantitative inhibition data. It further outlines the experimental methodologies used to determine this profile and illustrates the key signaling pathways affected by the compound.
Kinase Selectivity and Potency
SU6668 is a multi-targeted kinase inhibitor with high affinity for the split-kinase domain family of RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). It also demonstrates inhibitory activity against other kinase families, albeit often at different concentrations. Its selectivity is notable for its lack of significant inhibition against the Epidermal Growth Factor Receptor (EGFR).
Primary Kinase Targets
The primary targets of SU6668 are the tyrosine kinases directly involved in angiogenesis. The compound shows the highest potency against PDGFRβ.
| Target Kinase | Inhibition Value (IC50/Ki) | Assay Type | Reference |
| PDGFRβ | 8 nM (Ki) | Cell-free, autophosphorylation | [1] |
| PDGFRβ | 60 nM (IC50) | Biochemical | [2] |
| VEGFR2 (Flk-1/KDR) | 2.1 µM (Ki) | Cell-free, trans-phosphorylation | [1] |
| VEGFR2 (Flk-1/KDR) | 2.4 µM (IC50) | Biochemical | [2] |
| VEGFR1 (Flt-1) | 2.1 µM (Ki) | Not Specified | |
| FGFR1 | 1.2 µM (Ki) | Cell-free, trans-phosphorylation | [1] |
| FGFR1 | 3.0 µM (IC50) | Biochemical | [2] |
Table 1: Primary Receptor Tyrosine Kinase Targets of SU6668.
Secondary and Off-Target Kinase Activities
Beyond its primary anti-angiogenic targets, SU6668 has been shown to inhibit other kinases, including non-receptor tyrosine kinases and serine/threonine kinases. A chemical proteomic approach has identified several previously unknown targets.[3]
| Target Kinase | Inhibition Value (IC50) | Assay Type | Reference |
| c-Kit | 100 - 1000 nM | Cellular, autophosphorylation | [1] |
| Aurora Kinase B | 35 nM | Biochemical | [2] |
| Aurora Kinase C | 210 nM | Biochemical | [2] |
| TANK-binding kinase 1 (TBK1) | Identified as target | Chemical Proteomics | [3] |
| RSK3 | Identified as target | Chemical Proteomics | |
| AMPKa1 | Identified as target | Chemical Proteomics | |
| ULK3 | Identified as target | Chemical Proteomics |
Table 2: Secondary and Off-Target Kinase Activities of SU6668.
Kinases Not Significantly Inhibited
Understanding which kinases are not affected is crucial for defining the selectivity profile. SU6668 has been tested against several other kinases and found to have little to no activity.
| Kinase | Inhibition Value (IC50) | Reference |
| EGFR | > 100 µM | [2] |
| IGF-1R | Low Activity | [1] |
| Met | Low Activity | [1] |
| Src | Low Activity | [1] |
| Lck | Low Activity | [1] |
| Zap70 | Low Activity | [1] |
| Abl | Low Activity | [1] |
| CDK2 | Low Activity | [1] |
Table 3: Kinases with Low Susceptibility to SU6668 Inhibition.
Signaling Pathway Inhibition
SU6668 exerts its biological effects by blocking the initiation of downstream signaling cascades triggered by growth factors. By inhibiting the autophosphorylation of PDGFR, VEGFR, and FGFR, it prevents the recruitment and activation of subsequent signaling proteins. This leads to the downregulation of critical pathways such as the Ras/MEK/ERK (MAPK) and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and migration. The inhibition of Aurora kinases also points to a direct impact on cell cycle regulation.
References
TSU-68 (Orantinib): A Technical Guide to Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
TSU-68 (also known as Orantinib or SU6668) is an orally bioavailable, small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial to tumor angiogenesis and proliferation.[1][2] This document provides a comprehensive technical overview of this compound's primary molecular targets, its binding affinity, and the experimental methodologies used to characterize its activity. This compound competitively inhibits the ATP-binding sites of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby disrupting downstream signaling pathways essential for cancer progression.[3][4]
Core Molecular Targets and Binding Affinity
This compound exhibits potent inhibitory activity against a select group of RTKs. Its primary targets are PDGFRβ, VEGFR2 (KDR), and FGFR1.[5][6] The compound demonstrates the highest potency against PDGFRβ autophosphorylation in cell-free assays.[3][7] It also shows significant activity against Flt-1 (VEGFR1) and the stem cell factor receptor, c-Kit.[8] Notably, this compound has minimal to no inhibitory effect on other kinases such as EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2, highlighting its specific selectivity profile.[3][9]
Quantitative Binding Affinity Data
The binding affinity of this compound has been quantified using both cell-free and cell-based assays, with results typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Target | Assay Type | Value | Units | Reference(s) |
| PDGFRβ | Cell-free | 8 | nM (Ki) | [3][8] |
| Cell-free | 0.06 | µM (IC50) | [5] | |
| VEGFR2 (KDR) | Cell-free | 2.43 | µM (IC50) | [10] |
| FGFR1 | Cell-free | 1.2 | µM (Ki) | [8] |
| Cell-free | 3.04 | µM (IC50) | [10] | |
| Flt-1 (VEGFR1) | Cell-free | 2.1 | µM (Ki) | [8] |
| c-Kit | Cell-based | 0.1 - 1.0 | µM (IC50) | [8] |
| Aurora B | Not Specified | 35 | nM (IC50) | [5][6] |
| Aurora C | Not Specified | 210 | nM (IC50) | [5][6] |
| EGFR | Cell-free | >100 | µM (IC50) | [5] |
Cellular Activity and Proliferation Inhibition
This compound effectively inhibits ligand-stimulated cellular processes, including receptor phosphorylation and cell proliferation.
| Cell Type | Stimulant | Inhibitory Effect | Value | Units | Reference(s) |
| HUVECs | VEGF | Inhibition of KDR tyrosine phosphorylation | 0.03 - 10 | µM | [3][8] |
| VEGF | Inhibition of mitogenesis | 0.34 | µM (IC50) | [8] | |
| FGF | Inhibition of mitogenesis | 9.6 | µM (IC50) | [8] | |
| NIH-3T3 | PDGF | Inhibition of PDGFRβ tyrosine phosphorylation | 0.03 - 0.1 | µM | [3] |
| PDGF | Inhibition of cell proliferation | 1.0 | µM (IC50) | [8] | |
| MO7E | SCF | Inhibition of c-Kit autophosphorylation | 0.1 - 1.0 | µM (IC50) | [8] |
| SCF | Inhibition of cell proliferation | 0.29 | µM (IC50) | [6] |
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of target receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues.[3][11] This action blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades responsible for cell proliferation, migration, and angiogenesis.[1][12]
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling.
Experimental Protocols
Detailed experimental protocols for this compound are found within primary research literature. The following summarizes the general methodologies cited in the reviewed sources.
Cell-Free Kinase Assays (IC50/Ki Determination)
Cell-free assays are utilized to determine the direct inhibitory effect of this compound on the kinase activity of its purified target receptors.
-
Enzyme and Substrate Preparation: Recombinant human kinase domains of PDGFRβ, VEGFR2, and FGFR1 are used. A generic tyrosine-containing peptide serves as the substrate.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a buffer solution containing ATP and necessary cofactors (e.g., MgCl2).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This is often accomplished using methods such as ELISA with a phosphotyrosine-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
Cell-Based Phosphorylation Assays
These assays measure the ability of this compound to inhibit receptor autophosphorylation within a cellular context.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or NIH-3T3 cells engineered to overexpress a target receptor (e.g., PDGFRβ) are cultured to confluence.[3][6]
-
Serum Starvation: Cells are quiesced by incubation in a low-serum medium for approximately 24 hours to reduce basal receptor phosphorylation.[6]
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound for a period, typically 60 minutes.[6]
-
Ligand Stimulation: The respective ligand (e.g., VEGF for HUVECs, PDGF for NIH-3T3/PDGFRβ cells) is added at a concentration around 100 ng/ml for a short duration (e.g., 10 minutes) to induce receptor autophosphorylation.[6]
-
Cell Lysis and Immunoblotting: Cells are lysed, and the total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated tyrosine residues, followed by a secondary antibody for detection. The total amount of the target receptor is also measured as a loading control.[6]
Caption: Workflow for a cell-based receptor phosphorylation assay.
Conclusion
This compound is a potent, selective, multi-targeted inhibitor of key RTKs involved in angiogenesis and tumor growth, with a particularly high affinity for PDGFRβ. Its mechanism as an ATP-competitive inhibitor has been well-characterized through a variety of in vitro and cell-based assays. The quantitative data presented in this guide offer a clear profile of this compound's inhibitory activities, providing a valuable resource for researchers in oncology and drug development.
References
- 1. Facebook [cancer.gov]
- 2. Circulating Plasma Biomarkers for this compound, an Oral Antiangiogenic Agent, in Patients with Metastatic Breast Cancer [e-crt.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. Buy Orantinib | 252916-29-3 | >98% [smolecule.com]
- 11. PDGFR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacodynamics of TSU-68: An In-depth Technical Guide to Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor. The information presented herein is collated from various preclinical studies to support further research and development efforts in oncology.
Core Mechanism of Action
This compound is a potent, orally bioavailable small molecule inhibitor that competitively targets the ATP-binding sites of multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth.[1][2][3] Its primary targets are the vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR).[1][2][3][4] By simultaneously inhibiting these key signaling pathways, this compound exerts a multi-faceted anti-tumor effect, primarily through the suppression of angiogenesis and direct inhibition of tumor cell proliferation.[5][6][7]
The signaling cascades initiated by VEGF, PDGF, and FGF are critical for tumor progression.[7] VEGF is a key regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7] PDGF plays a significant role in the proliferation of pericytes and fibroblasts that support the tumor vasculature.[7] FGF also contributes to angiogenesis and can act synergistically with VEGF.[7] this compound's ability to concurrently block these pathways offers a more comprehensive approach to cancer therapy compared to single-target agents.[7]
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases and its effects on cellular processes in preclinical models.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Inhibition Parameter | Value | Reference(s) |
| PDGF-Rβ | Kᵢ (cell-free assay) | 8 nM | [1][8] |
| PDGF-Rβ | IC₅₀ | 0.06 µM | [5] |
| VEGF-R1 (Flt-1) | Kᵢ | 2.1 µM | [8] |
| VEGF-R2 (KDR/Flk-1) | IC₅₀ | 2.4 µM | [5] |
| FGF-R1 | Kᵢ | 1.2 µM | [8] |
| FGF-R1 | IC₅₀ | 3.0 µM | [5] |
| c-kit | IC₅₀ | 0.1 - 1 µM | [1][8] |
| Aurora Kinase B | IC₅₀ | 35 nM | [5][6] |
| Aurora Kinase C | IC₅₀ | 210 nM | [5][6] |
| EGF-R | IC₅₀ | >100 µM | [1][5] |
Table 2: Cellular Activity in Preclinical Models
| Cell Line/Model | Activity Measured | Parameter | Value | Reference(s) |
| HUVECs | VEGF-driven mitogenesis | IC₅₀ | 0.34 µM | [1][8] |
| HUVECs | FGF-driven mitogenesis | IC₅₀ | 9.6 µM | [1][8] |
| MO7E (human myeloid leukemia) | SCF-induced proliferation | IC₅₀ | 0.29 µM | [6] |
| NIH-3T3 (overexpressing PDGFRβ) | PDGF-stimulated phosphorylation | Minimum effective concentration | 0.03 - 0.1 µM | [1] |
| HUVECs | VEGF-stimulated KDR phosphorylation | Inhibitory concentration | 0.03 - 10 µM | [1] |
| NIH-3T3 (overexpressing EGFR) | EGF-stimulated phosphorylation | Effect | No effect up to 100 µM | [1] |
Key Signaling Pathways Targeted by this compound
This compound's mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer. The following diagram illustrates the primary pathways affected by this compound.
Figure 1: this compound inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Protocols in Preclinical Assessment
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the general protocols employed in the evaluation of this compound's pharmacodynamics.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of its targets.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains for VEGFR, PDGFR, and FGFR are used. A generic tyrosine-containing peptide substrate is typically employed.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing ATP and necessary co-factors (e.g., MgCl₂).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. This is often achieved using methods such as ELISA with a phosphotyrosine-specific antibody or radiometric assays measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) or the inhibitor constant (Kᵢ) is calculated by fitting the data to a dose-response curve.
Cellular Phosphorylation Assays
Objective: To assess the ability of this compound to inhibit ligand-induced receptor autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or engineered cell lines like NIH-3T3 overexpressing the target receptor are cultured to confluence.[1][6]
-
Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.[6]
-
This compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 60 minutes).[6]
-
Ligand Stimulation: The respective ligand (e.g., VEGF, PDGF) is added to the media for a short duration (e.g., 10 minutes) to induce receptor phosphorylation.[6]
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Immunoblotting: Equal amounts of protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target receptor. Total receptor levels are also assessed as a loading control.
-
Detection: The signal from the antibodies is detected using chemiluminescence or fluorescence.
Figure 2: General workflow for cellular phosphorylation assays.
Cell Proliferation (Mitogenesis) Assays
Objective: To evaluate the effect of this compound on growth factor-induced cell proliferation.
Methodology:
-
Cell Seeding: Cells (e.g., HUVECs, MO7E) are seeded in multi-well plates and allowed to adhere.[6]
-
Quiescence: Cells are rendered quiescent by serum starvation.
-
Treatment: Cells are treated with varying concentrations of this compound in the presence of a specific mitogen (e.g., VEGF, FGF, SCF).
-
Incubation: The cells are incubated for a period sufficient to observe proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using assays such as MTT, WST, or by measuring the incorporation of BrdU or ³H-thymidine.
-
Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of mitogen-induced proliferation, is determined.
In Vivo Tumor Xenograft Models
Objective: To assess the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[2][4]
-
Tumor Cell Implantation: Human tumor cells from various cancer types (e.g., colon, lung, glioma, melanoma) are implanted subcutaneously or orthotopically.[2][5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
This compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at various dose levels (e.g., 75-200 mg/kg/day).[1][4]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess microvessel density (an indicator of angiogenesis) or apoptosis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Summary of Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity across a broad range of human tumor xenograft models.[2] Oral or intraperitoneal administration of this compound resulted in substantial growth inhibition of established tumors, and in some cases, tumor regression.[2][5] The anti-tumor effects are attributed to both the inhibition of tumor cell proliferation and the disruption of tumor vasculature through its anti-angiogenic properties.[3][5] Studies in models of human colon carcinoma have shown that this compound can decrease tumor vessel permeability.[1][6] Furthermore, in a rabbit liver tumor model, this compound augmented the effects of chemotherapy.[1] In a hepatic metastasis model of colon cancer, this compound treatment significantly reduced liver weight, suggesting an inhibitory effect on metastasis formation.[4]
Conclusion
The preclinical data for this compound strongly support its role as a multi-targeted inhibitor of key pathways in tumor angiogenesis and proliferation. Its ability to potently inhibit VEGFR, PDGFR, and FGFR translates into significant anti-tumor efficacy in a variety of in vitro and in vivo models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar multi-targeted kinase inhibitors. This comprehensive understanding of its pharmacodynamics is essential for its clinical development and potential application in cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 8. medchemexpress.com [medchemexpress.com]
TSU-68: A Technical Guide to a Multi-Targeted Anti-Angiogenic Agent for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TSU-68 (also known as Orantinib or SU6668), a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor investigated for its anti-angiogenic and anti-tumor properties. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of key receptor tyrosine kinases involved in tumor angiogenesis and growth.[1] Its primary targets are the receptors for Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[2][3] By simultaneously blocking these pathways, this compound disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[2][4]
The targeted inhibition profile of this compound is specific, with potent activity against VEGFR-2 (KDR/Flk-1), PDGFRβ, and FGFR1, while showing little to no activity against other RTKs such as the Epidermal Growth Factor Receptor (EGFR).[5][6] This selectivity contributes to its mechanism of action in suppressing tumor growth and angiogenesis.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Inhibition Constant (Ki) | IC50 | Assay Type | Reference |
| PDGFRβ | 8 nM | 0.06 µM | Cell-free autophosphorylation | [5][6][7] |
| FGFR1 | 1.2 µM | 3.0 µM | Cell-free trans-phosphorylation | [5][6][7] |
| VEGFR-1 (Flt-1) | 2.1 µM | - | Cell-free trans-phosphorylation | [5][7] |
| VEGFR-2 (Flk-1/KDR) | - | 2.4 µM | Cell-free trans-phosphorylation | [6] |
| c-Kit | - | 0.1 - 1 µM | Cellular autophosphorylation (MO7E cells) | [5][7] |
| Aurora Kinase B | - | 35 nM | - | [4][6] |
| Aurora Kinase C | - | 210 nM | - | [4][6] |
| EGFR | - | >100 µM | - | [5][6] |
Table 2: In Vitro Cellular Assay Data
| Cell Line | Assay | Ligand | IC50 | Reference |
| HUVECs | Mitogenesis | VEGF | 0.34 µM | [5][7] |
| HUVECs | Mitogenesis | FGF | 9.6 µM | [5][7] |
| MO7E | Proliferation | SCF | 0.29 µM | [4][5] |
| NIH-3T3 | Proliferation | PDGF | 1 µM | [7] |
| HUVEC | VEGFR2 Phosphorylation | - | 3.9 µM | [7] |
Table 3: In Vivo Anti-Tumor Efficacy (Xenograft Models)
| Tumor Cell Line | Animal Model | This compound Dose & Route | Outcome | Reference |
| HT29 (Colon) | Athymic Mice | 200 mg/kg, p.o. | 60% tumor growth inhibition at 14 days | [8] |
| HT-29, WiDr (Colon) | SCID Mice | 200 mg/kg, p.o., twice daily | Significant inhibition of subcutaneous tumor growth | [2] |
| HT-29, WAV-I (Colon) | SCID Mice (Hepatic Metastasis Model) | 200 mg/kg, p.o., twice daily | Significant reduction in liver weight | [2] |
| Various (A375, Colo205, H460, Calu-6, C6, etc.) | Athymic Mice | 75-200 mg/kg, i.p. or p.o. | Significant tumor growth inhibition | [5][9] |
| VX2 (Liver) | Rabbit | 200 mg/kg, p.o., daily | Augmented effect of chemotherapeutic infusion | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
Caption: this compound Signaling Pathway Inhibition.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Caption: Workflow for an In Vivo Tumor Xenograft Study.
Experimental Protocols
In Vitro Receptor Tyrosine Kinase Phosphorylation Assay
This protocol is a generalized method for assessing the inhibitory effect of this compound on ligand-induced receptor phosphorylation in a cellular context.
Objective: To determine the concentration-dependent inhibition of VEGF-induced VEGFR-2 (KDR) phosphorylation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs[4]
-
Endothelial Cell Growth Media and Basal Media[4]
-
Recombinant Human VEGF
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR-2 (KDR) antibody
-
Anti-total-VEGFR-2 (KDR) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Quiescence:
-
This compound Treatment:
-
Ligand Stimulation:
-
Stimulate the cells by adding VEGF (e.g., 100 ng/mL) for 10 minutes at 37°C.[4] Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately place the plates on ice and wash twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each plate and scrape the cells.
-
Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 100 µg) by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane and probe with the anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-VEGFR-2 signal to the total-VEGFR-2 signal.
-
Plot the percentage of inhibition of phosphorylation against the log concentration of this compound to determine the IC50 value.
-
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Objective: To assess the effect of orally administered this compound on the growth of established HT29 human colon carcinoma xenografts in athymic mice.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HT29 human colon carcinoma cells
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)[9]
-
Matrigel (optional, to aid tumor formation)
-
This compound
-
Vehicle for oral gavage (e.g., cremophor-based vehicle)[9]
-
Calipers for tumor measurement
-
Anesthetic and euthanasia agents
Procedure:
-
Tumor Cell Implantation:
-
Harvest HT29 cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject 3-10 x 10⁶ cells into the hind flank of each mouse.[9]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach an average size of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Study Endpoint and Tissue Collection:
-
Continue the treatment for a predetermined period (e.g., 14-28 days).
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weights.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., CD31 staining to assess microvessel density) or snap-frozen for molecular analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Clinical Development and Considerations
This compound has been evaluated in several Phase I and II clinical trials for various solid tumors, including hepatocellular carcinoma (HCC) and non-small cell lung cancer.[1][11][12] These studies have established safety profiles and determined recommended doses, often around 200-400 mg twice daily.[13][14] Common adverse events include hypoalbuminemia, diarrhea, anorexia, and fatigue.[14][15] Pharmacokinetic studies have revealed that plasma concentrations of this compound can decrease with repeated administration, suggesting autoinduction of its own metabolism.[16][17] While monotherapy has shown limited objective responses in some cancers, its potential in combination with chemotherapy or other treatments like transarterial chemoembolization (TACE) has been explored.[12][18][19] These findings highlight the importance of considering pharmacokinetic properties and combination strategies in the future development of this compound and similar anti-angiogenic agents.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo assessment of antiangiogenic activity of SU6668 in an experimental colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orantinib (this compound,NSC 702827)|supplier DC Chemicals [dcchemicals.com]
- 10. Augmentation of chemotherapeutic infusion effect by this compound, an oral targeted antiangiogenic agent, in a rabbit VX2 liver tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I, pharmacokinetic, and biological studies of this compound, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I/II trial of the oral antiangiogenic agent this compound in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decrease in plasma concentrations of antiangiogenic agent this compound ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A multicenter phase II study of this compound, a novel oral multiple tyrosine kinase inhibitor, in patients with metastatic breast cancer progressing despite prior treatment with an anthracycline-containing regimen and taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A phase I pharmacokinetic study of this compound (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
TSU-68: A Technical Guide to a Multi-Targeted Tyrosine Kinase Inhibitor
An In-depth Overview for Researchers and Drug Development Professionals
TSU-68 (also known as SU6668 and Orantinib) is an orally active, synthetic small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By targeting these key drivers of angiogenesis, tumor growth, and metastasis, this compound has demonstrated significant anti-tumor activity in a range of preclinical models and has been evaluated in numerous clinical trials for various solid tumors. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound.
In Vitro Inhibitory Activity
This compound exhibits potent inhibitory activity against its target kinases. The following table summarizes the key quantitative data from in vitro biochemical and cellular assays.
| Target Kinase | Assay Type | Parameter | Value | Reference |
| PDGFRβ | Cell-free | Ki | 8 nM | [1][2] |
| FGFR1 | Cell-free | Ki | 1.2 µM | [1][2] |
| VEGFR-1 (Flt-1) | Cell-free | Ki | 2.1 µM | [1][2] |
| c-kit | Cellular | IC50 | 0.1-1 µM | [1] |
| HUVEC Mitogenesis (VEGF-driven) | Cellular | IC50 | 0.34 µM | [2] |
| HUVEC Mitogenesis (FGF-driven) | Cellular | IC50 | 9.6 µM | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by the activation of VEGFR, PDGFR, and FGFR. The inhibition of these pathways leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis. Furthermore, by targeting PDGFR on pericytes and FGFR on tumor cells, this compound can also directly inhibit tumor growth and disrupt the tumor microenvironment.
This compound Inhibition of Angiogenic Signaling
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key in vitro and in vivo assays used in the development of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against its target kinases.
Materials:
-
Recombinant human kinase domains (VEGFR, PDGFR, FGFR)
-
This compound (or other test compounds)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Add the recombinant kinase and the substrate peptide to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells and incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Allow the reaction to proceed for a specific time at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or luminescence-based assay.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Receptor Phosphorylation Assay
This assay measures the ability of this compound to inhibit the ligand-induced phosphorylation of its target receptors in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines
-
Cell culture medium and supplements
-
Ligands (VEGF, PDGF, or FGF)
-
This compound
-
Lysis buffer
-
Primary antibodies against phosphorylated and total receptor (e.g., anti-p-VEGFR2, anti-VEGFR2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture HUVECs to near confluence in appropriate cell culture plates.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using primary antibodies against the phosphorylated and total forms of the target receptor.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of receptor phosphorylation inhibition.
HUVEC Proliferation (Mitogenesis) Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a low density and allow them to attach overnight.
-
Replace the medium with a low-serum medium containing various concentrations of this compound.
-
Add a pro-proliferative stimulus, such as VEGF or FGF, to the appropriate wells.
-
Incubate the plates for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader to determine the number of viable cells.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., HT-29 colon cancer)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally at 200 mg/kg, twice daily) to the treatment group and the vehicle to the control group for a specified duration.[3]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: General workflow for an in vivo tumor xenograft study.
Clinical Development
This compound has been evaluated in several clinical trials across a range of cancer types, both as a monotherapy and in combination with other anti-cancer agents. The following table summarizes key information from selected clinical trials.
| Phase | Cancer Type(s) | Treatment Regimen | Key Findings | Reference |
| I | Advanced Solid Tumors | This compound monotherapy (dose escalation) | Determined maximum tolerated dose and recommended Phase II dose. | [4] |
| I | Advanced Non-Small Cell Lung Cancer | This compound in combination with carboplatin and paclitaxel | Combination was safe and showed promising anti-tumor activity. | [5] |
| II | Metastatic Breast Cancer | This compound monotherapy | Limited clinical benefit as a monotherapy in heavily pre-treated patients. | [6] |
| II | Hepatocellular Carcinoma | This compound in combination with Transarterial Chemoembolization (TACE) | Showed a trend towards prolonged progression-free survival compared to TACE alone, but was not statistically significant. | [6][7] |
| I/II | Advanced Hepatocellular Carcinoma | This compound monotherapy | Showed promising preliminary efficacy with a high safety profile in heavily pre-treated patients. Recommended Phase II dose of 200 mg twice daily was established. | [8] |
| I | Metastatic Colorectal Cancer | This compound in combination with S-1 and oxaliplatin | Combination was generally well-tolerated. Recommended dose of this compound was 200 mg twice daily. | [8] |
| I | Advanced Hepatocellular Carcinoma | This compound in combination with S-1 | Combination was well-tolerated and had favorable efficacy. | [9] |
Conclusion
This compound is a potent, orally available, multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activity in preclinical studies. Its ability to simultaneously inhibit VEGFR, PDGFR, and FGFR signaling pathways provides a multi-pronged attack on tumor growth and survival. While clinical trials have shown mixed results, with some promising efficacy in certain cancer types and combinations, further research is needed to identify patient populations most likely to benefit from this compound therapy and to optimize its use in combination with other treatments. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working on the next generation of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. A randomised phase II study of this compound in patients with hepatocellular carcinoma treated by transarterial chemoembolisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase I/II trial of the oral antiangiogenic agent this compound in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of this compound, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TSU-68 In Vitro Assay: Application Notes and Protocols for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
TSU-68, also known as Orantinib or SU6668, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] By competitively inhibiting ATP binding to the kinase domain of these receptors, this compound effectively blocks downstream signaling pathways crucial for angiogenesis, tumor growth, and metastasis.[2][4] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound, including a cell-free kinase assay and a cell-based receptor phosphorylation assay.
Data Presentation
Table 1: Inhibitory Activity of this compound Against Various Kinases
| Target Kinase | Assay Type | IC50 / Ki Value | Reference |
| PDGFRβ | Cell-free | 8 nM (Ki) | [2] |
| PDGFRβ | Cell-free | 0.06 µM (IC50) | [1][5] |
| VEGFR2 (KDR/Flk-1) | Cell-free | 2.4 µM (IC50) | [1] |
| VEGFR1 (Flt-1) | Cell-free | 2.1 µM (Ki) | [2] |
| FGFR1 | Cell-free | 3.0 µM (IC50) | [1] |
| FGFR1 | Cell-free | 1.2 µM (Ki) | [2] |
| c-Kit | Cell-based | 0.1 - 1 µM (IC50) | [2][6] |
| Aurora Kinase B | Not Specified | 35 nM (IC50) | [1] |
| Aurora Kinase C | Not Specified | 210 nM (IC50) | [1] |
| EGFR | Cell-free/Cell-based | >100 µM (IC50) | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Ligand | IC50 Value | Reference |
| HUVEC | Mitogenesis | VEGF | 0.34 µM | [2] |
| HUVEC | Mitogenesis | FGF | 9.6 µM | [2] |
| MO7E | Proliferation | SCF | 0.29 µM | [2][7] |
| NIH-3T3 | Mitogenesis | PDGF | 16.5 µM | [5] |
Signaling Pathway
This compound simultaneously inhibits multiple RTK signaling pathways involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the primary targets of this compound and their downstream effects.
Caption: this compound inhibits VEGFR2, PDGFRβ, and FGFR1 signaling pathways.
Experimental Protocols
Protocol 1: Cell-Free Kinase Assay (ELISA-based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified receptor tyrosine kinases.
Experimental Workflow
Caption: Workflow for the cell-free ELISA-based kinase assay.
Materials and Reagents
-
96-well microtiter plates: High-binding capacity.
-
Substrate Peptide: Poly (Glu, Tyr) 4:1.
-
Kinases: Purified, active recombinant kinase domains (e.g., GST-VEGFR2, GST-PDGFRβ, GST-FGFR1).
-
This compound (SU6668): Prepare a stock solution in DMSO (e.g., 10 mM).
-
ATP: Adenosine triphosphate.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 0.2% BSA.
-
Wash Buffer: PBS with 0.05% (v/v) Tween-20 (PBST).
-
Primary Antibody: HRP-conjugated anti-phosphotyrosine antibody.
-
HRP Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or similar.
-
Stop Solution: 2 M H₂SO₄.
-
Plate reader: Capable of measuring absorbance at 450 nm.
Procedure
-
Plate Coating:
-
Dissolve poly (Glu, Tyr) in PBS to a final concentration of 100 µg/mL.
-
Add 100 µL of the substrate solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Kinase Reaction:
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer. Also prepare a "no inhibitor" control.
-
Add 50 µL of the diluted this compound or control to the appropriate wells.
-
Add 25 µL of the purified kinase (e.g., 50 ng/well) diluted in Kinase Reaction Buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
To initiate the kinase reaction, add 25 µL of ATP solution (final concentration should be at the Km for the specific kinase, typically 5-10 µM) to each well.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the wells five times with Wash Buffer.
-
Dilute the HRP-conjugated anti-phosphotyrosine antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no kinase).
-
Plot the percentage of kinase inhibition versus the log of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Receptor Phosphorylation Assay (Western Blot)
This protocol details a method to assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in a cellular context.
Experimental Workflow
Caption: Workflow for the cell-based receptor phosphorylation assay.
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or NIH-3T3 cells overexpressing the receptor of interest.
-
Cell Culture Media: Endothelial Cell Growth Medium for HUVECs; DMEM with 10% FBS for NIH-3T3.
-
Starvation Medium: Basal medium with 0.5% FBS.
-
This compound (SU6668): 10 mM stock in DMSO.
-
Ligands: Recombinant human VEGF, PDGF, or FGF.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE reagents: Acrylamide, SDS, TEMED, APS, etc.
-
PVDF membrane.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-phospho-VEGFR2 (Tyr1175)
-
Anti-total-VEGFR2
-
Anti-phospho-PDGFRβ (Tyr751)
-
Anti-total-PDGFRβ
-
Anti-β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow until they are 80-90% confluent.
-
Starve the cells by replacing the growth medium with Starvation Medium for 16-24 hours.
-
Prepare serial dilutions of this compound in Starvation Medium.
-
Pre-treat the cells by adding the this compound dilutions to the wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Stimulate the cells by adding the appropriate ligand (e.g., 50 ng/mL VEGF) for 5-10 minutes at 37°C. Include an unstimulated control.
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with Lysis Buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total receptor protein and/or a housekeeping protein like β-actin.
-
Quantify the band intensities using image analysis software. The level of receptor phosphorylation can be expressed as the ratio of the phosphorylated protein signal to the total protein signal.
-
Disclaimer
These protocols are intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals and reagents. The specific concentrations of reagents and incubation times may need to be optimized for different experimental conditions and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Effect of an Antiangiogenic Tyrosine Kinase Inhibitor (SU5416) by Combinations with Fractionated Radiotherapy or Low Molecular Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SU6668 inhibits the proliferation and motility of colorectal cancer cells by inducing cycle arrest, and promotes their apoptosis - Yu - Translational Cancer Research [tcr.amegroups.org]
TSU-68 (Orantinib) in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSU-68 (also known as Orantinib or SU6668) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] By inhibiting these key drivers of angiogenesis and tumor cell proliferation, this compound has demonstrated significant anti-tumor and anti-angiogenic effects in a variety of preclinical models.[2] These application notes provide detailed protocols for utilizing this compound in cell culture to assess its biological activity, including its effects on cell viability, apoptosis, and downstream signaling pathways.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor at the kinase domain of its target receptors.[2] This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The primary signaling pathways affected are those initiated by VEGF, PDGF, and FGF, which are central to tumor angiogenesis and growth.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its effects on various cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Inhibition Parameter | Value |
| PDGFRβ | Ki | 8 nM |
| FGFR1 | Ki | 1.2 µM |
| VEGFR1 (Flt-1) | Ki | 2.1 µM |
| VEGFR2 | IC50 | 2.4 µM |
| c-Kit | IC50 | 0.1 - 1 µM |
| Aurora Kinase B | IC50 | 35 nM |
| Aurora Kinase C | IC50 | 210 nM |
Data compiled from multiple sources.[1][3][4][5]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Parameter | Effective Concentration |
| HUVECs | VEGF-stimulated KDR phosphorylation | Inhibition | 0.03 - 10 µM |
| HUVECs | VEGF-driven mitogenesis | IC50 | 0.34 µM |
| HUVECs | FGF-driven mitogenesis | IC50 | 9.6 µM |
| NIH-3T3 (PDGFRβ overexpressing) | PDGF-stimulated PDGFRβ phosphorylation | Inhibition | 0.03 - 0.1 µM |
| MO7E (human myeloid leukemia) | SCF-induced proliferation | IC50 | 0.29 µM |
| MO7E (human myeloid leukemia) | SCF-receptor (c-kit) autophosphorylation | IC50 | 0.1 - 1 µM |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the viability of a chosen cancer cell line using a colorimetric MTT assay.
Materials:
-
This compound (Orantinib, SU6668)
-
Complete cell culture medium appropriate for the cell line
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound (Orantinib, SU6668)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Analyze the dot plots to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Apoptosis Assay Workflow
Western Blot Analysis of Downstream Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of its target receptors and downstream signaling proteins like ERK1/2.
Materials:
-
This compound (Orantinib, SU6668)
-
Cell culture medium (complete and serum-free)
-
Growth factors (e.g., VEGF, PDGF, FGF depending on the cell line and target)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well or 10 cm plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5%) medium.
-
-
This compound Treatment and Ligand Stimulation:
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plates on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
This compound Signaling Inhibition Pathway
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO to prepare a stock solution. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent toxicity.
-
Cell Line Variability: The sensitivity of different cell lines to this compound can vary significantly. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Ligand Stimulation: For signaling pathway analysis, the timing of ligand stimulation and this compound pre-treatment is critical and may require optimization.
-
Controls: Always include appropriate controls in your experiments, including untreated cells, vehicle-treated cells, and positive controls for the assays (e.g., a known apoptosis inducer for the apoptosis assay).
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. By following these detailed methodologies, scientists can accurately assess the biological effects of this multi-targeted kinase inhibitor and further elucidate its mechanism of action.
References
Preparing TSU-68 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of TSU-68 (also known as Orantinib or SU6668) stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This guide includes detailed protocols, data on the compound's chemical and physical properties, and its inhibitory activity, presented in a clear and accessible format.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor that competitively blocks the ATP binding site of several RTKs, playing a crucial role in angiogenesis, tumor growth, and metastasis. Its ability to simultaneously inhibit multiple pro-angiogenic pathways makes it a significant compound in cancer research and drug development. Understanding its fundamental properties is essential for its effective use in experimental assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Synonyms | Orantinib, SU6668 |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 252916-29-3 |
| Appearance | Solid |
| Solubility in DMSO | Varies; reported values include ≥15.5 mg/mL, 50 mg/mL, and 100 mg/mL.[1][2] |
| Solubility in Water | Insoluble[1] |
| Solubility in Ethanol | Insoluble[1] |
This compound Signaling Pathway
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases. A simplified diagram of the signaling pathways targeted by this compound is shown below.
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro assays. Adjustments can be made based on experimental requirements and the specific solubility of the this compound batch.
Workflow for Preparing this compound Stock Solution
Caption: A stepwise workflow for preparing this compound stock solution in DMSO.
Step-by-Step Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 310.35 g/mol x 1000 mg/g = 3.1035 mg
-
-
Accurately weigh 3.10 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, warm the tube at 37°C for 10-15 minutes.[1]
-
Following warming, place the tube in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Note on Solubility: The reported solubility of this compound in DMSO varies across different suppliers. If a higher concentration is required, it is advisable to perform a small-scale solubility test first. Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
In Vitro Applications and Inhibitory Activity
This compound is widely used in cell-based assays to study its effects on cell proliferation, migration, and apoptosis. The inhibitory activity of this compound against its primary targets is summarized in Table 2.
| Target | Assay Type | IC₅₀ / Kᵢ |
| PDGFRβ | Cell-free | 8 nM (Kᵢ)[3][4] |
| FGFR1 | Cell-free | 1.2 µM (Kᵢ)[3][4] |
| VEGFR1 (Flt-1) | Cell-free | 2.1 µM (Kᵢ)[3][4] |
| VEGFR2 (KDR/Flk-1) | Cell-free | 2.4 µM (IC₅₀) |
| c-Kit | Cell-based | 0.1 - 1 µM (IC₅₀) |
| VEGF-driven mitogenesis (HUVECs) | Cell-based | 0.34 µM (IC₅₀)[3] |
| FGF-driven mitogenesis (HUVECs) | Cell-based | 9.6 µM (IC₅₀)[3] |
| SCF-induced proliferation (MO7E cells) | Cell-based | 0.29 µM (IC₅₀)[2] |
Note on Cell-Based Assays: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should always be included in experiments.
Safety Precautions
-
This compound is a bioactive compound. Standard laboratory safety procedures should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: This protocol is intended for research use only. The procedures and data presented are based on publicly available information and should be adapted and validated by the end-user for their specific experimental context.
References
Application Notes and Protocols for TSU-68 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSU-68 (also known as Orantinib or SU6668) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), all of which play crucial roles in tumor angiogenesis and growth.[2][3][4] By inhibiting these pathways, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in various preclinical cancer models.[3] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, along with data presentation and visualization to guide researchers in their study design and execution.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting ATP binding to the kinase domains of VEGFR-2 (KDR/Flk-1), PDGFRβ, and FGFR1.[1] This inhibition blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels (angiogenesis) required for tumor growth and metastasis.[3]
Data Presentation
The efficacy of this compound has been evaluated in numerous mouse xenograft models. The following tables summarize the quantitative data on tumor growth inhibition and reduction in microvessel density from representative studies.
Table 1: Tumor Growth Inhibition by this compound in Mouse Xenograft Models
| Tumor Cell Line | Mouse Strain | This compound Dose and Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| U-87MG (PDGF-BB overexpressing) | Nude | 200 mg/kg, oral (daily) | 28 days | 71.8 | [5] |
| U-87MG (parental) | Nude | 200 mg/kg, oral (daily) | 28 days | 30.3 | [5] |
| HT-29 (colon carcinoma) | SCID | 200 mg/kg, oral (twice daily) | 16 days | Significant inhibition (p<0.05) | [3] |
| WiDr (colon carcinoma) | SCID | 200 mg/kg, oral (twice daily) | 16 days | Significant inhibition (p<0.05) | [3] |
| HEC1A (endometrial cancer) | BALB/c nude | 200 mg/kg, oral (daily) | Not specified | Significant inhibition (p<0.05) | |
| HEC1A (endometrial cancer) | BALB/c nude | 100 mg/kg, oral (daily) | Not specified | No significant inhibition |
Table 2: Effect of this compound on Microvessel Density (MVD) in Mouse Xenograft Models
| Tumor Cell Line | Mouse Strain | This compound Dose and Administration Route | Treatment Duration | Reduction in MVD | Reference |
| U-87MG (PDGF-BB overexpressing) | Nude | 200 mg/kg, oral (daily) | 28 days | Significant decrease in MVA (p<0.01) and MVD | [5] |
| Human cancer xenograft | Nude | Not specified | 7 days | Pruning of tumor vessels and reduced diameter | [4] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts in Immunodeficient Mice
This protocol describes the establishment of subcutaneous tumors from human cancer cell lines in immunodeficient mice (e.g., nude or SCID mice).
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old)
-
1 mL syringes with 27-30 gauge needles
-
Hemocytometer and trypan blue
-
Laminar flow hood
-
Animal housing facility with appropriate caging
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under sterile conditions in the recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA to detach the cells from the flask.
-
Once detached, neutralize the trypsin with culture medium containing serum.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using the trypan blue exclusion method. Viability should be >95%.
-
-
Preparation of Cell Inoculum:
-
Centrifuge the cells again and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Wipe the injection site (typically the flank) with an alcohol pad.
-
Gently lift the skin and inject the cell suspension (100-200 µL) subcutaneously using a 1 mL syringe with a 27-30 gauge needle.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Protocol 2: Administration of this compound in Mouse Xenograft Models
This compound can be administered via oral gavage or intraperitoneal injection.
2.1 Oral Gavage Administration
Materials:
-
This compound (Orantinib) powder
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution of PEG300, Tween80, and ddH2O)
-
Sterile gavage needles (18-20 gauge for mice)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Mortar and pestle (optional, for suspension)
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 200 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution. For a suspension, slowly add the this compound powder to the vehicle while vortexing or triturating with a mortar and pestle to ensure a uniform suspension. For a solution, dissolve the this compound in the appropriate solvent system. A reported formulation involves dissolving this compound in DMSO, then mixing with PEG300, Tween80, and finally ddH2O.
-
Prepare the formulation fresh daily or as stability data allows.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the this compound formulation to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume directly into the stomach.
-
Monitor the mouse for any signs of distress after administration.
-
2.2 Intraperitoneal (IP) Injection
Materials:
-
This compound (Orantinib) powder
-
Sterile vehicle for injection (e.g., sterile PBS, DMSO)
-
Sterile syringes (1 mL) with 25-27 gauge needles
Procedure:
-
Preparation of this compound Solution:
-
Dissolve the this compound powder in the chosen sterile vehicle to the desired concentration. Ensure complete dissolution.
-
-
Administration:
-
Weigh each mouse to determine the injection volume.
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Monitor the mouse for any adverse reactions.
-
Protocol 3: Assessment of Microvessel Density (MVD) by Immunohistochemistry
This protocol describes the staining of tumor tissue for the endothelial cell marker CD31 to quantify MVD.
Materials:
-
Tumor tissue fixed in 10% neutral buffered formalin and embedded in paraffin
-
Microtome
-
Glass slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-CD31 (PECAM-1) antibody
-
Secondary antibody (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on charged glass slides.
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
-
Allow the slides to cool to room temperature.
-
-
Immunohistochemical Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary anti-CD31 antibody at the recommended dilution and incubation time/temperature.
-
Wash the slides with buffer (e.g., PBS or TBS).
-
Incubate with the biotinylated secondary antibody.
-
Wash the slides.
-
Incubate with the ABC reagent.
-
Wash the slides.
-
Develop the color with the DAB substrate. The areas with positive staining will appear brown.
-
Wash the slides with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei (blue).
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Quantification of MVD:
-
Examine the stained slides under a microscope.
-
Identify "hot spots" of high vascular density at low magnification.
-
At high magnification (e.g., 200x), count the number of stained microvessels in several fields within these hot spots.
-
MVD is expressed as the average number of microvessels per high-power field.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits key signaling pathways in angiogenesis.
Experimental Workflow Diagram
Caption: Workflow for this compound efficacy testing in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TSU68, an antiangiogenic receptor tyrosine kinase inhibitor, induces tumor vascular normalization in a human cancer xenograft nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-PDGFRβ Following TSU-68 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the phosphorylation of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) at tyrosine 751 (p-PDGFRβ Y751) in response to treatment with the tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668). This protocol is designed for researchers in cell biology, cancer biology, and drug development who are investigating the inhibitory effects of this compound on the PDGFRβ signaling pathway.
Introduction
Platelet-derived growth factor (PDGF) signaling plays a crucial role in various cellular processes, including cell growth, proliferation, migration, and survival. The activation of this pathway is initiated by the binding of PDGF ligands to their cognate receptors, PDGFRα and PDGFRβ, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within their intracellular domains. This phosphorylation creates docking sites for downstream signaling molecules, activating key pathways such as the PI3K/AKT and Ras/MAPK cascades.[1][2][3] Dysregulation of the PDGF/PDGFRβ signaling pathway is implicated in the pathogenesis of various diseases, including cancer and fibrosis.
This compound is a multi-targeted receptor tyrosine kinase inhibitor that has shown potent inhibitory activity against PDGFRβ.[4][5] It competitively inhibits ATP binding to the kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling.[6] Western blotting is a widely used technique to detect and quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation. This document provides a comprehensive guide to performing Western blot analysis to assess the inhibitory effect of this compound on PDGFRβ phosphorylation.
Quantitative Data Summary
The following table summarizes representative quantitative data on the inhibitory effect of this compound on PDGFRβ phosphorylation. This data is illustrative and based on findings that this compound inhibits PDGF-stimulated PDGFRβ tyrosine phosphorylation in NIH-3T3 cells at concentrations as low as 0.03-0.1 μM and has a cell-free assay Ki of 8 nM.[4][6] Researchers should generate their own dose-response curves for their specific experimental conditions.
| This compound Concentration (µM) | p-PDGFRβ Level (Relative to Stimulated Control) | Standard Deviation |
| 0 (Unstimulated Control) | 0.05 | ± 0.02 |
| 0 (Stimulated Control) | 1.00 | ± 0.10 |
| 0.01 | 0.65 | ± 0.08 |
| 0.03 | 0.30 | ± 0.05 |
| 0.1 | 0.10 | ± 0.03 |
| 0.3 | 0.04 | ± 0.02 |
| 1.0 | 0.02 | ± 0.01 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-PDGFRβ after this compound treatment. A common cell line for this type of analysis, NIH-3T3, is used as an example.[6][7][8][9][10]
Materials and Reagents
-
Cell Line: NIH-3T3 cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Starvation Medium: DMEM with 0.1% FBS
-
Reagents:
-
This compound (Orantinib, SU6668)
-
Platelet-Derived Growth Factor-BB (PDGF-BB)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Tris-Glycine SDS-PAGE Gels
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
-
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-PDGFRβ.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed NIH-3T3 cells in appropriate culture dishes and grow to 80-90% confluency in DMEM with 10% FBS.
-
Serum-starve the cells for 24 hours in DMEM containing 0.1% FBS to reduce basal receptor phosphorylation.[7][8]
-
Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 µM) in starvation medium.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour at 37°C. Include a vehicle control (DMSO).[6]
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C to induce PDGFRβ phosphorylation.[6] Include an unstimulated control.
-
-
Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-PDGFRβ (Tyr751) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For loading control, the membrane can be stripped and re-probed with an antibody against total PDGFRβ.
-
Signaling Pathway and Experimental Logic
The following diagrams illustrate the PDGFRβ signaling pathway and the logical relationship of the experimental design.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: Logical framework of the experimental design.
By following these protocols and understanding the underlying signaling pathways, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on PDGFRβ phosphorylation and its potential as a therapeutic agent.
References
- 1. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. sinobiological.com [sinobiological.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. licorbio.com [licorbio.com]
- 11. Anti-PDGFR beta (phospho Tyr751) Antibody (A10973) | Antibodies.com [antibodies.com]
- 12. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Angiogenesis Tube Formation Assay with TSU-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro angiogenesis tube formation assay is a widely used method to screen for and characterize compounds that modulate this process. TSU-68 (also known as SU6668 or Orantinib) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It selectively targets the kinase domains of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), all of which are key mediators of angiogenesis.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in an endothelial cell tube formation assay.
Mechanism of Action of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP binding sites on the intracellular tyrosine kinase domains of VEGFR-2 (KDR/Flk-1), PDGFRβ, and FGFR1.[1][2] This inhibition blocks the downstream signaling cascades initiated by their respective ligands (VEGF, PDGF, and FGF), which are crucial for endothelial cell proliferation, migration, and differentiation—the fundamental steps of angiogenesis. The simultaneous inhibition of these three key pathways makes this compound a potent and broad-spectrum anti-angiogenic agent.[1][3]
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs). This data provides a reference for designing tube formation assay experiments.
Table 1: this compound Inhibitory Concentration (IC50) on HUVEC Mitogenesis
| Growth Factor Stimulant | Mean IC50 (µM) |
| VEGF | 0.34 |
| FGF | 9.6 |
Data derived from mitogenesis assays, which are indicative of the concentrations expected to inhibit tube formation.
Table 2: this compound Inhibitory Concentration on Receptor Tyrosine Phosphorylation
| Receptor Target | Cell Line | Effective Inhibitory Concentration (µM) |
| VEGFR-2 (KDR) | HUVEC | 0.03 - 10 |
| PDGFRβ | NIH-3T3 | 0.03 - 0.1 |
| FGFR1 | - | ≥ 10 |
Experimental Protocol: In Vitro Angiogenesis Tube Formation Assay
This protocol details the steps for assessing the anti-angiogenic potential of this compound using an in vitro tube formation assay with HUVECs.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)
-
This compound (SU6668, Orantinib)
-
Dimethyl sulfoxide (DMSO, vehicle for this compound)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Figure 2: Experimental Workflow for Tube Formation Assay.
Step-by-Step Procedure
-
Preparation of Basement Membrane Matrix Coated Plates:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
-
Ensure the matrix is spread evenly across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow for polymerization into a gel.
-
-
Cell Preparation and Treatment:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in a serum-reduced medium.
-
Perform a cell count and adjust the concentration to 1-2 x 105 cells/mL.
-
Prepare serial dilutions of this compound in the serum-reduced medium. A suggested concentration range based on IC50 data is 0.01 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.
-
-
Cell Seeding:
-
Add 100 µL of the HUVEC suspension (containing the appropriate this compound concentration or vehicle) to each well of the pre-coated 96-well plate. This will result in a final cell density of 1-2 x 104 cells per well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be rapid. Monitor the cells periodically under a microscope.
-
-
Visualization and Imaging:
-
After the incubation period, carefully remove the culture medium from the wells.
-
Gently wash the cells with 100 µL of PBS.
-
Add 50 µL of Calcein AM solution (typically 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
Acquire images of the tube networks using a fluorescence microscope at 4x or 10x magnification.
-
-
Data Quantification and Analysis:
-
Analyze the captured images using appropriate software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantifiable parameters include:
-
Total tube length
-
Number of branch points
-
Number of loops (enclosed areas)
-
-
Calculate the percentage inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 for tube formation inhibition.
-
Troubleshooting
-
No tube formation in control wells: Ensure the basement membrane matrix is properly polymerized and that the HUVECs are healthy and within a low passage number. The cell seeding density may also need optimization.
-
High variability between replicate wells: Ensure uniform coating of the basement membrane matrix and accurate cell seeding.
-
This compound precipitation: Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved before adding to the media.
Conclusion
The in vitro angiogenesis tube formation assay is a robust and reproducible method for evaluating the anti-angiogenic properties of compounds like this compound. By inhibiting the key signaling pathways of VEGFR, PDGFR, and FGFR, this compound effectively disrupts endothelial cell tube formation. The detailed protocol and quantitative data provided in these application notes serve as a comprehensive guide for researchers and drug development professionals investigating the anti-angiogenic potential of this compound and similar multi-targeted kinase inhibitors.
References
TSU-68 for Glioblastoma Multiforme Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSU-68 (also known as SU6668 or Orantinib) is a synthetic, orally bioavailable small molecule that acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It competitively inhibits the ATP binding site of key RTKs implicated in tumor angiogenesis and growth, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[1][2] Glioblastoma multiforme (GBM) is a highly aggressive and vascularized brain tumor, making anti-angiogenic therapies a critical area of investigation. This compound's ability to simultaneously block these pro-angiogenic pathways makes it a compound of significant interest in preclinical glioblastoma research.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo glioblastoma research models.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the phosphorylation and activation of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. By targeting VEGFRs, PDGFRs, and FGFRs, this compound disrupts downstream signaling cascades crucial for endothelial cell migration, proliferation, and survival, as well as for the growth of tumor cells themselves. One of the key downstream pathways affected is the PI3K/Akt signaling cascade, which is a critical regulator of cell survival and is often dysregulated in glioblastoma.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against key receptor tyrosine kinases.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | Inhibition Constant (Ki) |
| PDGFRβ | 8 nM |
| Flt-1 (VEGFR1) | 2.1 µM |
| FGFR1 | 1.2 µM |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]
Table 2: this compound Cellular Inhibitory Activity
| Target Pathway | Cell Line | IC50 |
| VEGF-driven Mitogenesis | HUVEC | 0.34 µM |
| FGF-driven Mitogenesis | HUVEC | 9.6 µM |
| c-kit Autophosphorylation | MO7E | 0.1 - 1 µM |
Data sourced from MedChemExpress.[1]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in glioblastoma research.
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on glioblastoma cell lines such as U87MG or GL261.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="Seed glioblastoma cells in a 96-well plate"]; B [label="Incubate for 24 hours"]; C [label="Treat cells with varying concentrations of this compound"]; D [label="Incubate for 48-72 hours"]; E [label="Add MTT reagent to each well"]; F [label="Incubate for 2-4 hours"]; G [label="Add solubilization solution (e.g., DMSO)"]; H [label="Measure absorbance at 570 nm"];
A -> B -> C -> D -> E -> F -> G -> H; } . Caption: Workflow for a cell viability (MTT) assay.
-
Materials:
-
Glioblastoma cell lines (e.g., U87MG, GL261)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (SU6668)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
-
2. Western Blot for Akt Phosphorylation
This protocol is to assess the effect of this compound on the PI3K/Akt signaling pathway in glioblastoma cells.
-
Materials:
-
Glioblastoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
-
In Vivo Protocol
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice to evaluate the in vivo efficacy of this compound.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="Culture and harvest\nglioblastoma cells (e.g., GL261)"]; B [label="Intracranial injection of cells\ninto immunocompromised mice"]; C [label="Allow tumors to establish\n(monitor with bioluminescence if applicable)"]; D [label="Initiate this compound treatment\n(e.g., oral gavage)"]; E [label="Monitor tumor growth and\nanimal well-being"]; F [label="Sacrifice mice at endpoint and\ncollect tumors for analysis"];
A -> B -> C -> D -> E -> F; } . Caption: Workflow for an in vivo orthotopic glioblastoma xenograft study.
-
Materials:
-
Glioblastoma cell line (e.g., GL261, U87MG)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Stereotactic apparatus
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
-
Procedure:
-
Cell Preparation: Culture and harvest glioblastoma cells. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells per 5 µL.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Create a burr hole in the skull and slowly inject the cell suspension into the brain parenchyma (e.g., striatum).
-
Tumor Establishment: Allow the tumors to establish for 7-10 days. Monitor tumor growth using bioluminescence imaging if applicable.
-
This compound Administration: Prepare this compound in a suitable vehicle. Administer this compound to the mice via oral gavage or intraperitoneal injection at a dose of 75-200 mg/kg, once daily.
-
Monitoring: Monitor tumor growth by bioluminescence imaging or by observing clinical signs. Record the body weight of the animals regularly.
-
Endpoint and Analysis: Euthanize the mice when they show signs of neurological deficit or significant weight loss, or at a predetermined endpoint. Harvest the brains for histological and immunohistochemical analysis (e.g., tumor size, microvessel density, apoptosis).
-
Conclusion
This compound is a potent multi-targeted RTK inhibitor with significant anti-angiogenic and anti-tumor activity in preclinical models. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound in glioblastoma multiforme. Further studies are warranted to fully elucidate its mechanism of action in the context of the complex tumor microenvironment of glioblastoma and to explore its potential in combination with other therapeutic modalities.
References
Application Notes and Protocols for TSU-68 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSU-68 (also known as SU6668 or Orantinib) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3][4][5] It competitively inhibits ATP binding to the kinase domains of key receptors involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][6] In the context of colorectal cancer, this compound has demonstrated anti-tumor effects not only through its previously recognized anti-angiogenic properties but also by directly impacting the cancer cells.[1][7]
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in colorectal cancer cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The data presented is based on studies using the SW480 and SW620 human colorectal cancer cell lines.[1]
Mechanism of Action in Colorectal Cancer Cells
This compound exerts a direct anti-tumor effect on colorectal cancer cells by inhibiting proliferation and inducing programmed cell death (apoptosis).[1] The primary mechanisms include:
-
Induction of Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby halting cell division.[1]
-
Promotion of Apoptosis: The compound promotes apoptosis by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic proteins Bax and caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[1] Caspase-3 is a critical executioner caspase in the apoptotic cascade.[1]
Signaling Pathway Diagram
References
- 1. SU6668 inhibits the proliferation and motility of colorectal cancer cells by inducing cycle arrest, and promotes their apoptosis - Yu - Translational Cancer Research [tcr.amegroups.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Combination Therapy of TSU-68 (Orantinib) with Chemotherapy
Introduction
TSU-68 (also known as Orantinib or SU6668) is an orally active, multi-targeted receptor tyrosine kinase inhibitor.[1] It primarily targets the kinase activities of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] These receptors are crucial mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.[3][4] By simultaneously inhibiting these key pro-angiogenic pathways, this compound is designed to disrupt the tumor's blood supply, induce apoptosis in vascular endothelial cells, and inhibit tumor growth.[3][5]
The rationale for combining this compound with conventional chemotherapy stems from the potential for synergistic or additive anti-tumor effects. Chemotherapy directly targets rapidly dividing cancer cells, while this compound targets the tumor microenvironment by inhibiting angiogenesis. This dual approach can potentially overcome drug resistance and enhance therapeutic efficacy. Preclinical studies have shown that the combination of this compound with taxanes results in synergistic anti-tumor activity in human breast cancer xenografts without a significant increase in overall toxicity.[6]
These notes provide a summary of key findings from clinical and preclinical studies and offer generalized protocols for investigating the combination of this compound with chemotherapy agents in a research setting.
Mechanism of Action: this compound Anti-Angiogenic Activity
This compound exerts its anti-tumor effects by competitively inhibiting ATP binding to the tyrosine kinase domains of VEGFR-2, PDGFRβ, and FGFR1.[7] This blockade prevents receptor autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation and migration, and ultimately suppressing tumor-associated angiogenesis.[4]
Quantitative Data Summary
The efficacy and safety of this compound in combination with various chemotherapy regimens have been evaluated in several clinical trials across different cancer types.
Table 1: Summary of Clinical Trials for this compound Combination Therapy
| Cancer Type | Chemotherapy Combination | Phase | Key Efficacy Results | Recommended this compound Dose | Reference |
| Metastatic Colorectal Cancer (mCRC) | S-1 + Oxaliplatin (SOX) | II | No synergistic effect observed. Median PFS: 7.0 months (Combo) vs. 7.2 months (SOX alone).[8] | 200 mg twice daily | [8] |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Carboplatin + Paclitaxel | I | Promising anti-tumor activity. Objective Response Rate (ORR): 39.4%; Median PFS: 5.6 months.[2] | 400 mg twice daily | [2][9] |
| Advanced Gastric Cancer | S-1 + Cisplatin (CDDP) | II | No significant difference in PFS. Median PFS: 6.8 months (Combo) vs. 7.0 months (S-1/CDDP alone).[10] | 400 mg twice daily | [10][11] |
| Advanced Hepatocellular Carcinoma (HCC) | S-1 | I | Favorable efficacy. ORR: 27.8%; Disease Control Rate: 61.1%; Median OS: 12.8 months.[12] | 400 mg/day (4 wks on, 2 wks off) | [12] |
| Metastatic Breast Cancer (Anthracycline-pretreated) | Docetaxel | II | Failed to show superior efficacy. Median PFS: 6.8 months (Combo) vs. 8.1 months (Docetaxel alone).[6] | 400 mg/m² twice daily | [6][13] |
Table 2: Key Grade 3/4 Adverse Events in Combination Therapy Trials (%)
| Cancer Type | Combination | Thrombocytopenia | Neutropenia | Anemia | Other Notable Events | Reference |
| mCRC | This compound + SOX | 9.6% (vs. 26.4% SOX alone) | 13.5% (vs. 15.1% SOX alone) | 3.8% (vs. 13.2% SOX alone) | Vomiting (All grades): 50% vs. 26.4%[8] | [8] |
| NSCLC | This compound + Carboplatin/Paclitaxel | N/A | N/A | N/A | Myelosuppression, neuropathy, GI disorders were most frequent. Anorexia (DLT): 1 of 6 pts at 400mg.[2] | [2] |
| Gastric Cancer | This compound + S-1/CDDP | N/A | 31.1% (vs. 34.8% S-1/CDDP alone) | Hemoglobin decrease: 48.9% (vs. 26.1% S-1/CDDP alone) | N/A | [10] |
Experimental Protocols
The following are generalized protocols for preclinical evaluation of this compound in combination with chemotherapy. Specific parameters should be optimized for the cell lines and animal models used.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol outlines a method to assess the cytotoxic effects of this compound and a chemotherapy agent, both individually and in combination, and to determine if their interaction is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound (Orantinib)
-
Chemotherapeutic agent of interest
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
DMSO (for dissolving compounds)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in DMSO. Create a series of dilutions for each single agent and for the combination (typically at a constant ratio based on their individual IC50 values).
-
Treatment: Remove the old medium from the plates and add 100 µL of fresh medium containing the various drug concentrations (single agents, combinations, and a vehicle control with DMSO).
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time, typically 48 to 72 hours.
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each agent.
-
To assess synergy, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft Mouse Model Study
This protocol describes the evaluation of this compound and chemotherapy combination therapy in an established subcutaneous tumor xenograft model.[14][15]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID), 6-8 weeks old.[14][16]
-
Cancer cells prepared for injection (e.g., 1-5 x 10⁶ cells in sterile PBS or Matrigel).
-
This compound formulated for oral gavage.
-
Chemotherapeutic agent formulated for injection (e.g., intraperitoneal).
-
Digital calipers.
-
Animal scale.
-
Animal welfare and ethics committee approval.
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the right flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements when tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (typically n=8-10 mice per group) with similar average tumor volumes.
-
Treatment Groups:
-
Treatment and Monitoring:
-
Administer treatments according to the defined schedule.
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[15]
-
Monitor the overall health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a set duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control.
-
Tumors can be weighed and processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 or microvessel density using CD31/CD34), or molecular analysis.[17]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I clinical study of the angiogenesis inhibitor this compound combined with carboplatin and paclitaxel in chemotherapy-naive patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase II open-label randomized multicenter trial of this compound in combination with S-1 and oxaliplatin versus S-1 in combination with oxaliplatin in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Randomised phase II study of S-1/cisplatin plus this compound vs S-1/cisplatin in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of this compound, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quality of life on this compound: Combination of docetaxel and this compound, an oral antiangiogenic agent, in patients with metastatic breast cancer previously treated with anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination therapy of tyrosine kinase receptor inhibitor this compound (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TSU-68 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with TSU-68 (also known as SU6668 or Orantinib).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with poor aqueous solubility. It is generally considered insoluble in water and ethanol.[1][2] Its primary solvent for laboratory use is dimethyl sulfoxide (DMSO).[1][2][3] However, reported solubility values in DMSO can vary. For consistent results, it is recommended to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[4]
Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "solvent shock." When a concentrated DMSO stock of a hydrophobic compound like this compound is rapidly diluted into an aqueous buffer, the compound may precipitate out of solution because the final concentration of DMSO is too low to maintain its solubility. To prevent this, it is advisable to keep the final DMSO concentration in your assay below 1% (v/v) to avoid solvent-induced artifacts.
Q3: What is the mechanism of action of this compound?
A3: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1).[4][5][6] By inhibiting these RTKs, this compound blocks key signaling pathways involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[6][7]
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary between different suppliers and batches of the compound.
| Solvent/System | Reported Solubility | Source(s) |
| Water | Insoluble | [1][2][4] |
| Ethanol | Insoluble | [1][2][4] |
| DMSO | ≥15.5 mg/mL | [1][2] |
| DMSO | 2.5 mg/mL | [5] |
| DMSO | ≥ 28 mg/mL | [3] |
| DMSO | 62 mg/mL (requires fresh DMSO) | [4] |
| DMSO | 100 mg/mL (requires sonication) | [8] |
| DMF | 5 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL | [5] |
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound in both in vitro and in vivo settings.
Issue 1: this compound Precipitates from DMSO Stock Solution
-
Question: I've prepared a high-concentration stock of this compound in DMSO, but I see solid particles. What should I do?
-
Answer and Protocol:
-
Visual Inspection: Before each use, carefully inspect your DMSO stock solution for any precipitate.
-
Gentle Warming and Sonication: If a precipitate is observed, gently warm the vial to 37°C for 5-10 minutes. Following warming, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Use Fresh DMSO: Ensure you are using high-purity, anhydrous DMSO. This compound's solubility is sensitive to moisture.[4]
-
Prepare Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
-
Issue 2: Precipitation in Aqueous Buffers During In Vitro Assays
-
Question: How can I prepare my working solutions of this compound in aqueous buffers without it precipitating?
-
Answer and Protocol:
-
Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.
-
Optimize Final DMSO Concentration: Determine the highest permissible DMSO concentration in your specific assay that does not affect the experimental outcome while maintaining this compound solubility. The final DMSO concentration should ideally be below 1%.
-
Incorporate Surfactants: Consider adding a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer. A typical starting concentration would be 0.01% to 0.05% (w/v). Always include a vehicle control with the surfactant alone to ensure it does not interfere with your assay.
-
Issue 3: Formulating this compound for In Vivo Studies
-
Question: I need to administer this compound to animals, but it's not soluble in standard aqueous vehicles. What formulation can I use?
-
Answer and Protocol: A commonly used formulation for administering poorly soluble compounds like this compound in preclinical animal models involves a co-solvent system. One such published formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% ddH₂O
Protocol for Preparing a 1 mL Working Solution (e.g., 7.5 mg/mL):
-
Prepare a 75 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 75 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween® 80 to the mixture and mix until clear.
-
Add 450 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before each use.
-
Visualizing Experimental Workflows and Signaling Pathways
This compound Solubility Troubleshooting Workflow
Caption: A workflow for preparing and troubleshooting this compound solutions.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits key RTKs to block pro-angiogenic signaling.
References
- 1. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase I, pharmacokinetic, and biological studies of this compound, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Preventing TSU-68 precipitation in media
Welcome to the technical support center for TSU-68. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Orantinib or SU6668, is a multi-targeted receptor tyrosine kinase inhibitor.[1][2] It primarily targets and inhibits the following receptor tyrosine kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1): A key regulator of angiogenesis.[3]
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in cell growth, proliferation, and angiogenesis.[3][4]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in cell proliferation, differentiation, and migration.[3][4]
By inhibiting these pathways, this compound can suppress tumor growth and block angiogenesis.[2] this compound acts as a competitive inhibitor with respect to ATP for the kinase domains of these receptors.[5]
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue primarily due to its low water solubility.[1][6] Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound is insoluble in water and ethanol.[1][6]
-
High Final Concentration: Exceeding the solubility limit of this compound in the media will cause it to crash out of solution.
-
Improper Dilution: Rapidly adding a concentrated DMSO stock of this compound to the aqueous media can cause localized high concentrations, leading to immediate precipitation. This phenomenon is sometimes referred to as "solvent shock".
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility.
-
pH and Temperature: Changes in the pH or temperature of the media can alter the solubility of this compound.[7]
-
Extended Incubation: The stability of this compound in the media may decrease over long incubation periods, potentially leading to precipitation.
Q3: How can I visually identify this compound precipitation?
This compound precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The media may appear hazy or cloudy immediately or shortly after the addition of this compound.
-
Visible Particles: Fine, crystalline particles may be observed floating in the media or settled at the bottom of the culture vessel.
-
Microscopic Examination: Under a microscope, precipitates will appear as distinct, often refractile, particles that are separate from the cells.
Q4: Can the this compound precipitate be harmful to my cells?
Yes, precipitation can negatively impact your experiments. The solid particles can cause physical stress to the cells. Furthermore, the actual concentration of soluble, active this compound in the media will be unknown and lower than intended, leading to inaccurate and irreproducible results.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately after adding this compound to media | 1. Final concentration is too high.2. Improper dilution technique.3. Stock solution is too concentrated. | 1. Lower the final working concentration of this compound.2. Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution.3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. |
| Precipitation appears after a few hours or days of incubation | 1. Compound instability in the aqueous environment.2. Interaction with media components over time.3. Evaporation of media leading to increased concentration. | 1. Perform media changes with freshly prepared this compound-containing media every 24-48 hours.2. Consider using a different basal media formulation or serum-free media if compatible with your cell line.3. Ensure proper humidification in the incubator to minimize evaporation. |
| This compound powder is difficult to dissolve in DMSO | 1. Incomplete dissolution. | 1. To aid dissolution, gently warm the tube at 37°C and use an ultrasonic bath for a short period.[1] |
Quantitative Data: this compound Solubility
The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥15.5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (~177.22 mM) | [6] |
| Dimethyl Sulfoxide (DMSO) | 62 mg/mL (~199.77 mM) | [4] |
| Water | Insoluble | [1][6] |
| Ethanol | Insoluble | [1][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene or glass vials
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 310.35 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 310.35 g/mol = 3.1035 mg
-
Dissolution:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh 3.1 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of sterile, cell culture grade DMSO to the vial.
-
Close the vial tightly and vortex at room temperature until the this compound is completely dissolved.
-
If dissolution is difficult, gently warm the vial in a 37°C water bath and/or sonicate in an ultrasonic water bath for a few minutes.[1]
-
Visually inspect the solution to ensure no particulate matter remains.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[2]
-
Protocol 2: Diluting this compound into Cell Culture Media
This protocol provides a step-by-step guide for diluting the this compound stock solution into your cell culture medium to prevent precipitation.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final concentration: Decide on the final working concentration of this compound for your experiment.
-
Calculate the required volume of stock solution: Use the formula M1V1 = M2V2. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM from a 10 mM stock: (10,000 µM) * V1 = (10 µM) * (10 mL) V1 = 10 µL
-
Dilution:
-
In a sterile tube, add the required volume of pre-warmed cell culture media (e.g., 10 mL).
-
While gently swirling or vortexing the media, add the calculated volume of the this compound stock solution (e.g., 10 µL) drop-wise. This gradual addition is crucial to prevent precipitation.
-
Continue to mix for a few seconds to ensure homogeneity.
-
-
Cell Treatment:
-
Use the freshly prepared this compound-containing media to treat your cells immediately.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Visualizations
Caption: this compound inhibits VEGFR-2, PDGFRβ, and FGFR1 signaling pathways.
Caption: Troubleshooting workflow for this compound precipitation in media.
References
Technical Support Center: TSU-68 Off-Target Effects in Kinase Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing TSU-68 (Orantinib, SU6668) in kinase assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), and Vascular Endothelial Growth Factor Receptor 1 (VEGFR1, also known as Flt-1) and VEGFR2 (KDR).[1][2][3] Known off-targets with notable activity include Aurora kinases B and C and the Stem Cell Factor Receptor (c-kit).[4][5]
Q2: Against which kinases has this compound shown minimal or no activity?
A2: In cell-free assays, this compound has demonstrated little to no inhibitory activity against Insulin-like Growth Factor-1 Receptor (IGF-1R), Met, Src, Lck, Zap70, Abl, and Cyclin-Dependent Kinase 2 (CDK2).[1][6] It also does not inhibit the Epidermal Growth Factor Receptor (EGFR).[1][2]
Q3: My results in a cell-based assay are inconsistent with the biochemical assay data for this compound. What could be the cause?
A3: Discrepancies between biochemical and cell-based assays are common. Several factors can contribute to this:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations significantly lower than the millimolar concentrations found within cells. As this compound is an ATP-competitive inhibitor, its apparent potency can be lower in a cellular environment.
-
Cellular Uptake and Efflux: The compound's ability to penetrate the cell membrane and its potential removal by efflux pumps can influence its intracellular concentration and, consequently, its efficacy.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of this compound acting on multiple kinases within a signaling network, leading to complex downstream effects not observable in a purified biochemical assay.
-
Compensatory Signaling: Cells can adapt to the inhibition of a specific kinase by activating compensatory signaling pathways, which might mask the effect of the inhibitor on its primary target.
Q4: How can I confirm that the observed cellular phenotype is due to the inhibition of the intended target and not an off-target effect?
A4: To validate that a phenotype is on-target, consider the following experiments:
-
Rescue Experiments: Re-introduce a form of the target kinase that is resistant to this compound. If the phenotype is reversed, it strongly suggests on-target activity.
-
Structurally Unrelated Inhibitors: Use a different inhibitor with a distinct chemical scaffold that targets the same kinase. If this inhibitor recapitulates the phenotype, it provides further evidence for an on-target effect.
-
Knockdown/Knockout Models: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target kinase. If this phenocopies the effect of this compound, it supports an on-target mechanism.
Troubleshooting Guides
Issue 1: Higher IC50 Value in Cellular Assays Compared to Biochemical Assays
-
Potential Cause: High intracellular ATP concentration competing with the ATP-competitive inhibitor this compound.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Utilize a cellular thermal shift assay (CETSA) to verify that this compound is binding to its intended target within the cell.
-
Optimize Inhibitor Concentration: Perform a dose-response curve over a wide range of this compound concentrations to determine the optimal concentration for your cell line and assay.
-
Evaluate ATP-Competitive Nature: In your biochemical assay, vary the ATP concentration to confirm the competitive nature of this compound and to better model the cellular environment.
-
Issue 2: Unexpected Cellular Toxicity at Concentrations Intended for Target Inhibition
-
Potential Cause: Inhibition of off-target kinases that are critical for cell survival in your specific cell model.
-
Troubleshooting Steps:
-
Perform a Broad Kinase Screen: If possible, profile this compound against a comprehensive kinase panel to identify potential off-targets that could be responsible for the toxicity.
-
Lower the Concentration: Determine the lowest effective concentration that inhibits the primary target without causing significant cell death.
-
Analyze Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is due to apoptosis.
-
Issue 3: Inconsistent Phosphorylation Levels of Downstream Substrates
-
Potential Cause: Transient phosphorylation events or activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Optimize Time Course: The phosphorylation of downstream targets can be rapid and transient. Perform a time-course experiment to identify the optimal time point for observing the inhibitory effect of this compound.
-
Probe for Compensatory Pathways: Use western blotting to investigate the activation of known compensatory pathways (e.g., p-AKT, p-ERK) that might be activated in response to target inhibition.
-
Ensure Proper Lysis Conditions: Use lysis buffers containing fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Primary Target Kinases
| Kinase Target | Assay Type | Inhibition Value (Kᵢ) | Inhibition Value (IC₅₀) | Reference(s) |
| PDGFRβ | Cell-free autophosphorylation | 8 nM | 60 nM | [1],[5] |
| FGFR1 | Cell-free trans-phosphorylation | 1.2 µM | 3.0 µM | [1],[2],[5] |
| VEGFR1 (Flt-1) | Cell-free trans-phosphorylation | 2.1 µM | - | [1],[2] |
| VEGFR2 (KDR/Flk-1) | Cell-free trans-phosphorylation | - | 2.4 µM | [5] |
Table 2: In Vitro Inhibitory Activity of this compound against Known Off-Target Kinases
| Kinase Target | Assay Type | Inhibition Value (IC₅₀) | Reference(s) |
| c-kit | Cellular autophosphorylation | 100 - 1000 nM | [2] |
| Aurora kinase B | Biochemical | 35 nM | [4],[5] |
| Aurora kinase C | Biochemical | 210 nM | [4],[5] |
Experimental Protocols
Protocol 1: Biochemical Trans-Phosphorylation Kinase Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound against receptor tyrosine kinases like FGFR1 and VEGFR1 in a cell-free system.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, VEGFR1)
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³³P]ATP or unlabeled ATP for non-radiometric detection methods
-
96-well plates
-
Phosphocellulose filter paper (for radiometric assay)
-
Scintillation counter (for radiometric assay) or appropriate plate reader for non-radiometric methods
Procedure:
-
Substrate Coating: Coat 96-well plates with the peptide substrate overnight at 4°C.
-
Blocking: Wash the plates and block with a solution like 1% BSA to prevent non-specific binding.
-
Serial Dilutions: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a DMSO-only vehicle control.
-
Kinase Reaction:
-
Add the purified kinase to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP (spiked with [γ-³³P]ATP for radiometric detection).
-
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Detection (Radiometric):
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Receptor Autophosphorylation Assay (General)
This protocol outlines a general method to assess the effect of this compound on the ligand-induced autophosphorylation of receptor tyrosine kinases (e.g., PDGFRβ, c-kit) in a cellular context.
Materials:
-
Cells expressing the target receptor (e.g., NIH-3T3 overexpressing PDGFRβ)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Serum-free medium for starvation
-
Ligand for receptor stimulation (e.g., PDGF, SCF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies (phospho-specific for the receptor and total receptor)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and allow them to adhere.
-
Once the cells reach the desired confluency, starve them in serum-free medium for several hours to overnight to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., PDGF) for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.
-
Strip and re-probe the membrane with an antibody for the total receptor protein as a loading control.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total receptor. Normalize the phospho-signal to the total protein signal for each treatment condition. Compare the phosphorylation levels in this compound-treated cells to the stimulated vehicle control to determine the extent of inhibition.
Visualizations
Caption: this compound inhibits key receptor tyrosine kinases in angiogenic signaling pathways.
References
TSU-68 stability in aqueous solution
Welcome to the Technical Support Center for TSU-68 (Orantinib, SU6668). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water and ethanol.[1][2][3] Its solubility is reported to be low in a mixture of DMF:PBS (pH 7.2) at a 1:1 ratio (0.50 mg/mL).[4] It is more soluble in organic solvents such as DMSO (≥15.5 mg/mL) and DMF (5 mg/mL).[1][3][4] Due to its low aqueous solubility, careful preparation of solutions is critical for experimental success.
Q2: How should I prepare this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[5] For example, a 10 mM stock solution in DMSO is commonly used. To ensure complete dissolution, vortexing and gentle warming (37°C) or sonication may be employed.[5][6] Always visually inspect the solution to ensure there is no precipitate.[6]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What can I do?
A3: This is a frequent issue with poorly soluble compounds. Here are several strategies to prevent precipitation:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced precipitation and cellular toxicity.[5]
-
Serial Dilutions: Perform initial serial dilutions in DMSO before the final dilution into the aqueous buffer. This gradual dilution can help keep the compound in solution.
-
Use of Surfactants or Co-solvents: The inclusion of surfactants like Tween 80 or Pluronic F-127, or co-solvents such as polyethylene glycol (PEG), in your final aqueous buffer can improve the solubility of this compound.[7] For in vivo studies, a formulation containing 1% DMSO, 30% polyethylene glycol, and 1% Tween 80 has been suggested.[2]
Q4: How stable is this compound in aqueous solution?
A4: There is limited publicly available quantitative data on the half-life and degradation rate of this compound in aqueous solutions. The stability will likely be influenced by factors such as pH, temperature, and the presence of light.[10] It is crucial to perform your own stability assessment under your specific experimental conditions. General guidance for small molecules suggests that degradation can occur via hydrolysis, oxidation, and photolysis.[4][11]
Q5: How should I store this compound?
A5:
-
Solid Compound: The solid form of this compound is stable for at least four years when stored at -20°C.[4]
-
Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[2][6] It is generally not recommended to store stock solutions for extended periods.[1]
-
Aqueous Solutions: Freshly prepare dilutions of this compound in your aqueous experimental medium for each experiment. Do not store aqueous solutions of the compound.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your culture wells for any signs of precipitate after adding this compound.
-
Re-evaluate your dilution method using the strategies outlined in FAQ Q3.
-
Consider conducting a solubility test in your specific cell culture medium.
-
-
-
Possible Cause: Degradation of this compound in the aqueous environment of the cell culture medium over the incubation period.
-
Troubleshooting Steps:
-
Prepare fresh this compound dilutions for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures during preparation.
-
Conduct a time-course experiment to assess if the inhibitory effect diminishes over time, which may suggest degradation.
-
-
-
Possible Cause: The chosen cell line may not be sensitive to this compound.
-
Troubleshooting Steps:
-
Confirm that your cell line expresses the target receptors of this compound (PDGFRβ, VEGFR2, FGFR1) and that these pathways are active.[4]
-
Include a positive control cell line known to be sensitive to this compound.
-
-
Issue 2: Variability in Experimental Results
-
Possible Cause: Inconsistent preparation of this compound working solutions.
-
Troubleshooting Steps:
-
Ensure your DMSO stock solution is fully dissolved before each use. Gentle warming and vortexing can help redissolve any crystals that may have formed during storage.[5]
-
Use calibrated pipettes for accurate dilutions.
-
Maintain a consistent final DMSO concentration across all experimental conditions.
-
-
-
Possible Cause: Adsorption of the compound to plasticware.
-
Troubleshooting Steps:
-
Consider using low-adsorption microplates and tubes.
-
Pre-incubating the wells with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding, but this should be validated for your specific assay.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][2][3] |
| Ethanol | Insoluble | [1][2] |
| DMSO | ≥15.5 mg/mL | [1][3] |
| DMF | 5 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | -20°C | ≥ 4 years | [4] |
| Stock Solution in DMSO | -80°C | Up to 1 year | |
| Stock Solution in DMSO | -20°C | Up to 1 month | [2][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile, single-use, low-adsorption microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a suitable container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for Assessing Aqueous Stability of this compound (Forced Degradation)
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile. This is a general protocol for a forced degradation study and should be adapted based on specific analytical capabilities.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Hydrogen peroxide (for oxidative stress)
-
Temperature-controlled incubators/water baths
-
Photostability chamber
-
HPLC system with a suitable column and detector for quantifying this compound
-
Quenching solution (e.g., a strong organic solvent like acetonitrile or methanol)
Procedure:
-
Preparation of Test Solutions:
-
Dilute the this compound DMSO stock solution into each of the aqueous buffers to a known final concentration. Ensure the final DMSO concentration is low and consistent across all samples.
-
For oxidative stress, add hydrogen peroxide to the this compound solution in a neutral buffer.
-
-
Incubation:
-
Hydrolytic Stability: Incubate the test solutions at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Oxidative Stability: Incubate the solution with hydrogen peroxide at room temperature.
-
Photostability: Expose a test solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the observed degradation rate.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the sample and immediately quench the degradation reaction by diluting it in a cold, strong organic solvent.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound. The method should also be able to separate potential degradation products from the parent compound.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Calculate the degradation rate and half-life (t½) of this compound under each condition.
-
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases.
References
- 1. apexbt.com [apexbt.com]
- 2. adooq.com [adooq.com]
- 3. immunetics.com [immunetics.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 9. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. abmole.com [abmole.com]
Technical Support Center: TSU-68 In Vivo Studies
Welcome to the technical support center for the use of TSU-68 (Orantinib, SU6668) in in vivo research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: Based on published preclinical studies, a common starting dose for this compound in mouse xenograft models ranges from 75 mg/kg to 200 mg/kg, administered daily.[1] The optimal dose will depend on the specific tumor model, the route of administration, and the experimental endpoint. It is advisable to perform a pilot study with a small cohort of animals to determine the most effective and well-tolerated dose for your specific model.
Q2: What is the best route of administration for this compound in vivo?
A2: this compound has been successfully administered both orally (p.o.) by gavage and via intraperitoneal (i.p.) injection in preclinical studies.[1][2] Oral administration is often preferred for its clinical relevance. However, i.p. injection may provide more consistent bioavailability, especially in initial efficacy studies. The choice of administration route should be guided by the experimental goals and the specific formulation being used.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility. A common vehicle for in vivo administration involves a mixture of DMSO, PEG300, and Tween 80 in saline. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is critical to ensure the compound is fully dissolved and to prepare the formulation fresh before each use. Sonication may aid in dissolution. For intraperitoneal injections, ensure the final DMSO concentration is low to minimize potential irritation.
Q4: I am observing a decrease in the efficacy of this compound over a long-term study. What could be the cause?
A4: A key pharmacokinetic characteristic of this compound is the autoinduction of its own metabolism.[3] This means that with repeated administration, the drug can increase the rate at which it is cleared from the body, leading to lower plasma concentrations over time. In a study with rats, the area under the concentration-time curve (AUC) was significantly decreased after the second dose of a twice-daily regimen.[3] This can result in diminished therapeutic effect in long-term studies.
Q5: How can I monitor the in vivo efficacy of this compound?
A5: The primary method for monitoring efficacy in xenograft models is the measurement of tumor volume over time. Additionally, the anti-angiogenic activity of this compound can be assessed through various methods, including:
-
Immunohistochemical staining of tumor tissue for markers of angiogenesis such as CD31 (PECAM-1) to determine microvessel density.
-
Dorsal Air Sac (DAS) Assay to visually and quantitatively assess the inhibition of neovascularization.[4]
-
Measurement of plasma biomarkers such as a decrease in Platelet-Derived Growth Factor (PDGF).[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent tumor growth inhibition between animals. | - Inaccurate dosing due to improper formulation or administration technique.- Variability in tumor cell implantation.- Differences in individual animal metabolism. | - Ensure this compound is completely solubilized in the vehicle before each administration.- Standardize the tumor cell implantation procedure.- Increase the number of animals per group to improve statistical power. |
| Reduced plasma levels of this compound upon repeated dosing. | - Autoinduction of hepatic metabolism.[3] | - Consider a dosing holiday (e.g., 5 days on, 2 days off) to allow metabolic enzymes to return to baseline.- If possible, monitor plasma drug levels to correlate with efficacy.- Be aware that this phenomenon may necessitate higher or more frequent dosing to maintain therapeutic concentrations, but this must be balanced with potential toxicity. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - The dose may be too high for the specific animal strain or model.- The vehicle (e.g., high concentration of DMSO) may be causing adverse effects. | - Reduce the dose of this compound.- Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Prepare a vehicle with a lower percentage of DMSO or consider an alternative formulation. |
| Precipitation of this compound in the formulation upon storage. | - Poor solubility and stability of the compound in the aqueous-based vehicle. | - Always prepare the this compound formulation fresh immediately before administration.- If short-term storage is necessary, keep the solution at room temperature and visually inspect for any precipitation before use. Do not store refrigerated, as this can promote precipitation. |
Data Summary
Table 1: Summary of this compound In Vivo Dosages and Effects in Preclinical Models
| Animal Model | Tumor Type | Dosage | Administration Route | Treatment Duration | Observed Effects | Reference |
| Athymic Mice | Various Human Tumor Xenografts (A375, Colo205, H460, etc.) | 75-200 mg/kg/day | Oral (p.o.) or Intraperitoneal (i.p.) | Not specified | Significant tumor growth inhibition | [1] |
| SCID Mice | Human Colon Carcinoma (HT-29, WiDr) | 200 mg/kg, twice daily | Oral (p.o.) | 16 days | Significant inhibition of subcutaneous tumor growth | [4] |
| BALB/c Nude Mice | Endometrial Cancer (HEC1A) | 100 mg/kg/day or 200 mg/kg/day | Oral (p.o.) | Not specified | 200 mg/kg dose significantly inhibited tumor proliferation | [6] |
| Athymic Mice | U-87MG Glioma (PDGF-BB overexpressing) | Not specified (daily p.o. dosing) | Oral (p.o.) | 28 days | Potent antitumor activity | [7] |
| Rats | N/A (Pharmacokinetic study) | 200 mg/kg, twice a day | Oral (p.o.) | Single and repeated dosing | Decreased plasma concentration after the second dose due to autoinduction | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Materials:
-
This compound (Orantinib) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to create a stock solution (e.g., 50 mg/mL). Ensure the final volume of DMSO in the final formulation does not exceed 10%.
-
Vortex and sonicate the stock solution until the this compound is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween 80, 45% saline).
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the final formulation thoroughly before drawing it into a syringe for oral gavage.
-
Important: Prepare this formulation fresh before each use. Do not store the final formulation.
-
Protocol 2: Mouse Xenograft Tumor Growth Assessment
-
Materials:
-
Tumor-bearing mice
-
Digital calipers
-
Scale for animal weight measurement
-
Logbook or electronic spreadsheet for data recording
-
-
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., 2-3 times per week).
-
The length should be the longest dimension of the tumor, and the width should be the dimension perpendicular to the length.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length × Width²) / 2
-
Record the tumor volume for each animal at each time point.
-
Monitor the body weight of the animals at each measurement time point as an indicator of general health and potential toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
-
Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Caption: General workflow for an in vivo this compound efficacy study.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
Troubleshooting TSU-68 angiogenesis assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TSU-68 (SU6668; Orantinib) in in vitro angiogenesis assays. Variability in these assays is a common challenge, and this guide is designed to help you identify potential sources of inconsistency and provide solutions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit angiogenesis?
A1: this compound (also known as SU6668 or Orantinib) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets the kinase activities of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, KDR/Flk-1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][3] These receptors are crucial for stimulating endothelial cell proliferation, migration, and survival—key steps in the formation of new blood vessels (angiogenesis).[4] By competitively inhibiting ATP binding to the kinase domains of these receptors, this compound blocks downstream signaling pathways, thereby suppressing angiogenesis and tumor growth.[1][2]
Q2: I am observing significant variability in my tube formation assay results when using this compound. What are the common causes?
A2: Variability in tube formation assays is a frequent issue.[5] When using this compound, consider the following:
-
Inconsistent Matrigel Layer: The thickness and polymerization of the basement membrane matrix (e.g., Matrigel) are critical.[6] An uneven layer can cause cells to clump or form tubes inconsistently across the well. Ensure the matrix is thawed slowly on ice and pipetted carefully to create a uniform, bubble-free layer.[7]
-
Cell Seeding Density: The number of endothelial cells seeded is crucial.[5] Too few cells will result in an incomplete network, while too many can lead to monolayer formation instead of distinct tubes.[8] It is essential to perform a cell titration experiment to determine the optimal seeding density for your specific cell type and experimental conditions.[9]
-
Cell Passage Number and Health: Primary endothelial cells, like Human Umbilical Vein Endothelial Cells (HUVECs), have a limited lifespan and their angiogenic potential can decrease with higher passage numbers.[10] Use low-passage cells (typically P2-P5) and ensure they are in a logarithmic growth phase and healthy at the time of seeding.[11]
-
Serum Concentration: Serum contains various growth factors that can influence angiogenesis. If you are stimulating with a specific growth factor (like VEGF), it's important to use a low-serum or serum-free medium to reduce background noise and ensure the observed effect is due to your stimulus and inhibitor (this compound).[12]
Q3: My dose-response curve for this compound in a proliferation assay is not consistent. Why might this be happening?
A3: Inconsistent dose-response curves in proliferation assays (e.g., MTT or direct cell counting) can stem from several factors:
-
This compound Solubility and Stability: this compound is soluble in DMSO but has low aqueous solubility.[13] Ensure your stock solution is fully dissolved and prepare fresh dilutions for each experiment. Precipitates of the compound can lead to inaccurate concentrations.
-
Off-Target Effects: Besides its primary targets (VEGFR, PDGFR, FGFR), this compound has been shown to inhibit other kinases, such as Aurora kinases, which can affect cell cycle progression and viability.[3][14] At higher concentrations, these off-target effects might contribute to cytotoxicity that is independent of the targeted anti-angiogenic pathways, leading to a steep or inconsistent dose-response curve.
-
Assay-Specific Interferences: Colorimetric assays like the MTT assay rely on cellular metabolic activity.[12] If this compound affects mitochondrial function, it could lead to misleading results that don't accurately reflect cell number. It is advisable to confirm key results with a direct cell counting method.[12]
-
Inadequate Incubation Time: The inhibitory effect of this compound on proliferation may take time to become apparent. An incubation period that is too short may not be sufficient to detect a significant difference in cell numbers. Optimize the treatment duration (e.g., 24, 48, 72 hours) for your cell line.
Q4: In my migration assay (e.g., wound healing or transwell), the inhibitory effect of this compound is weaker than expected. What should I check?
A4: A weaker-than-expected effect in migration assays can be due to:
-
Suboptimal Growth Factor Stimulation: Endothelial cell migration is often stimulated by a chemoattractant gradient (e.g., VEGF, FGF).[15] If the concentration of the stimulating factor is too high, it may overcome the inhibitory effect of this compound, especially at lower concentrations of the inhibitor. Titrate the growth factor concentration to find a level that induces robust migration without being excessive.
-
Presence of Other Pro-Migratory Factors: If you are using serum-containing medium, it will contain a cocktail of factors that can promote migration, potentially masking the specific inhibitory effect of this compound on the VEGFR/PDGFR/FGFR pathways.[16] Consider using a serum-free or low-serum medium with a specific chemoattractant.
-
Incorrect Assay Duration: The "window" for observing optimal migration is critical. If the assay runs for too long, cells in the control group may completely close the wound or fill the transwell, making it difficult to quantify inhibition. Conversely, a duration that is too short may not allow for sufficient migration to be measured.[7]
-
Cell Confluency (Wound Healing Assay): For wound healing assays, it is essential to start with a fully confluent monolayer. Inconsistent cell density at the start of the assay is a major source of variability.[17]
Data Presentation
This compound Inhibitory Activity
The following table summarizes the reported inhibitory concentrations of this compound against its primary target kinases. This data is essential for designing experiments and selecting appropriate concentration ranges.
| Target Kinase | Assay Type | IC50 / Ki Value | Reference(s) |
| PDGFRβ | Cell-free (autophosphorylation) | Ki: 8 nM | [2][13] |
| PDGFRβ | Enzyme Inhibition | IC50: 0.06 µM | [1][3] |
| VEGFR2 (Flk-1/KDR) | Cell-free (trans-phosphorylation) | Ki: 2.1 µM | [13] |
| VEGFR2 (Flk-1/KDR) | Enzyme Inhibition | IC50: 2.4 µM | [1][3] |
| FGFR1 | Cell-free (trans-phosphorylation) | Ki: 1.2 µM | [13] |
| FGFR1 | Enzyme Inhibition | IC50: 3.0 µM | [1][3] |
| VEGF-stimulated Proliferation | HUVEC Proliferation Assay | IC50: 0.41 µM | [1] |
| FGF-stimulated Proliferation | HUVEC Proliferation Assay | IC50: 9.3 µM | [1] |
| PDGF-stimulated Proliferation | NIH3T3 Cell Proliferation Assay | IC50: 16.5 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary between different studies and assay conditions.
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, uneven Matrigel coating, edge effects in plate. | Ensure a homogenous cell suspension, use pre-chilled tips for Matrigel, and fill outer wells with sterile PBS or media to minimize evaporation. |
| No or Weak Inhibition by this compound | This compound concentration too low, compound degradation, overpowering pro-angiogenic stimulus. | Verify this compound concentration and solubility, prepare fresh dilutions, and optimize the concentration of the stimulating growth factor. |
| High Background (Control wells show strong angiogenesis) | High serum concentration, high cell passage number, overly dense cell seeding. | Reduce serum concentration in the assay medium, use low-passage endothelial cells, and optimize cell seeding density. |
| Inconsistent Dose-Response | Compound precipitation, off-target effects at high concentrations, assay interference (e.g., MTT). | Visually inspect for precipitates, use a wider range of concentrations, and confirm results with an orthogonal assay (e.g., direct cell counting). |
Experimental Protocols
Detailed Methodology: In Vitro Tube Formation Assay with this compound
This protocol provides a general framework for assessing the anti-angiogenic potential of this compound using an endothelial cell tube formation assay on a basement membrane matrix (e.g., Matrigel).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P5)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel)
-
This compound (dissolved in DMSO to create a high-concentration stock)
-
VEGF (or other pro-angiogenic factor)
-
Serum-free or low-serum basal medium
-
Sterile, ice-cold 96-well plates and pipette tips
-
Calcein AM (for fluorescent visualization, optional)
Procedure:
-
Preparation of BME Plates:
-
Thaw the BME solution overnight on ice at 4°C. Keep it on ice at all times to prevent premature polymerization.[7]
-
Using pre-chilled pipette tips, carefully add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Ensure the entire surface of the well is covered evenly. Gently tap the plate if necessary to distribute the BME.
-
Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[9]
-
-
Cell Preparation and Treatment:
-
Harvest HUVECs that are approximately 80-90% confluent.
-
Perform a cell count and resuspend the cells in serum-free or low-serum (e.g., 0.5-1% FBS) basal medium to a pre-optimized concentration (e.g., 2-4 x 10^5 cells/mL).
-
Prepare serial dilutions of this compound in the same low-serum medium. Also prepare a vehicle control (containing the same final concentration of DMSO as the highest this compound concentration) and a positive control (with a pro-angiogenic stimulus like VEGF, e.g., 20 ng/mL).
-
Gently add 100 µL of the cell suspension containing the appropriate treatments (vehicle, this compound concentrations, etc.) to each BME-coated well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours. The optimal time for tube formation should be determined empirically, as tubes can begin to degrade after prolonged incubation.[18]
-
Monitor tube formation periodically using an inverted light microscope.
-
For quantitative analysis, you can stain the cells with Calcein AM for 30 minutes, then visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes/junctions, and number of loops.
-
This can be done manually or using automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Normalize the data to the vehicle control to determine the percent inhibition for each this compound concentration and generate a dose-response curve.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits key RTKs in angiogenesis.
Caption: A logical workflow for troubleshooting assay variability.
Caption: General experimental workflow for a tube formation assay.
References
- 1. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 7. abcam.com [abcam.com]
- 8. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. promocell.com [promocell.com]
- 11. researchgate.net [researchgate.net]
- 12. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors affecting the migration and growth of endothelial cells from microvessels of bovine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
TSU-68 Metabolism Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TSU-68, focusing on the phenomenon of autoinduction of its metabolism observed in vivo.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in this compound plasma concentrations after repeated oral administration in our preclinical animal models. Is this an expected finding?
A1: Yes, this is a well-documented characteristic of this compound. Non-clinical studies in rats and Phase I clinical trials in humans have consistently shown a decrease in plasma concentrations (Cmax and AUC) of this compound following repeated administration.[1][2][3] This phenomenon is attributed to the autoinduction of its own metabolism.
Q2: What is the underlying mechanism for the observed autoinduction of this compound metabolism?
A2: this compound induces the expression of hepatic cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, which are involved in its own metabolism.[1][4][5] This leads to an accelerated clearance of the compound upon subsequent doses, resulting in lower systemic exposure over time. Studies in rats have demonstrated a rapid induction of both the mRNA and protein levels of CYP1A1 and CYP1A2 following a single oral dose of this compound.[5]
Q3: How quickly does this autoinduction occur?
A3: The autoinduction of this compound metabolism is a rapid process. In rats, a significant decrease in the area under the concentration-time curve (AUC) was observed after the second dose when administered twice daily.[3] Hepatic microsomal oxidase activity was found to be significantly higher as early as 12 hours after a single administration.[3] In human studies, pharmacokinetic parameters on day 8 and day 29 were similar, but lower than those on day 1, suggesting that the induction reaches a steady state within the first week of repeated dosing.[2]
Q4: Does the autoinduction of this compound affect its efficacy?
A4: The clinical implications of this compound autoinduction on its therapeutic efficacy are an important consideration. While the decreased plasma exposure could potentially impact the desired therapeutic effect, the relationship between systemic exposure and anti-tumor activity is complex. It is crucial to correlate pharmacokinetic data with pharmacodynamic markers and clinical outcomes in your studies. The recommended dose for Phase II studies was determined based on safety and tolerability in the context of this known pharmacokinetic behavior.[1]
Q5: Are there any known drug-drug interactions to be aware of due to the induction of CYP1A1/CYP1A2 by this compound?
A5: Yes, since this compound induces CYP1A1 and CYP1A2, there is a potential for drug-drug interactions with co-administered drugs that are substrates of these enzymes. The induction of these enzymes by this compound could lead to increased metabolism and decreased plasma concentrations of the co-administered drug, potentially reducing its efficacy. It is essential to carefully consider the metabolic pathways of any concomitant medications used in your studies.
Troubleshooting Guides
Problem 1: Unexpectedly low and variable this compound plasma concentrations in a multi-dose study.
-
Possible Cause: This is likely due to the autoinduction of this compound metabolism. The variability could be influenced by factors such as the dosing interval, the specific animal species or patient population, and individual differences in the extent of enzyme induction.
-
Troubleshooting Steps:
-
Confirm Dosing Regimen: Ensure that the dosing schedule (e.g., once daily, twice daily) is consistent with the study protocol. Shorter dosing intervals may lead to a more pronounced and rapid onset of autoinduction.[3]
-
Review Pharmacokinetic Sampling Times: Verify that your blood sampling schedule is adequate to capture the absorption, distribution, and elimination phases of the drug on both the initial and subsequent dosing days. A comparison of the full pharmacokinetic profiles on Day 1 versus a later time point (e.g., Day 8 or Day 15) is crucial to quantify the extent of autoinduction.[1]
-
Analyze Pharmacokinetic Data: Calculate and compare key pharmacokinetic parameters such as AUC and Cmax between the first dose and subsequent doses. A significant decrease in these parameters after repeated administration is indicative of autoinduction.[2]
-
Consider Interspecies Differences: Be aware that the extent of CYP1A induction can vary between species. Data from rat studies, while informative, may not be directly translated to human pharmacokinetics.[3][4]
-
Problem 2: Difficulty in establishing a clear dose-exposure relationship in a dose-escalation study.
-
Possible Cause: The autoinduction of metabolism can lead to a non-linear relationship between the dose and systemic exposure after repeated dosing. A dose increase may not result in a proportional increase in plasma concentrations due to the enhanced clearance.[2]
-
Troubleshooting Steps:
-
Evaluate Single-Dose Pharmacokinetics: Analyze the pharmacokinetic data after the first dose at each dose level. This should still exhibit a dose-proportional increase in exposure before significant autoinduction has occurred.
-
Assess Steady-State Pharmacokinetics: Compare the trough concentrations (Cmin) and AUC at steady state across the different dose levels. While the increase may not be directly proportional to the dose, it can still provide insights into the exposure achieved at each level.
-
Incorporate Pharmacodynamic Markers: Measure relevant biomarkers of this compound's activity (e.g., inhibition of VEGFR-2, PDGFR-β, and FGFR1) to assess the biological effect at different dose levels, even if the plasma concentrations do not show a clear dose-dependent increase.[6][7]
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in a Phase I Study (Twice Daily Oral Administration)
| Dose Level (mg/m²) | Day | Cmax (μg/mL) | AUC0-t (μg·h/mL) |
| 200 | 1 | 1.5 | 8.7 |
| 8 | 0.8 | 4.2 | |
| 29 | 0.7 | 3.9 | |
| 400 | 1 | 2.1 | 12.5 |
| 8 | 1.1 | 5.8 | |
| 29 | 1.0 | 5.5 | |
| 800 | 1 | 2.5 | 15.1 |
| 8 | 1.3 | 7.0 | |
| 29 | 1.2 | 6.8 | |
| 1200 | 1 | 2.8 | 17.3 |
| 8 | 1.4 | 8.0 | |
| 29 | 1.3 | 7.7 |
Data compiled from a representative Phase I clinical trial.[2]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Autoinduction in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Group 1 (Single Dose): Administer a single oral dose of this compound (e.g., 200 mg/kg).
-
Group 2 (Repeated Dose): Administer this compound orally twice a day (e.g., at a 12-hour interval) for a specified number of days.
-
-
Pharmacokinetic Sampling:
-
For Group 1, collect blood samples at predose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to determine the single-dose pharmacokinetic profile.
-
For Group 2, collect blood samples at the same time points after the first dose and after the final dose to compare the pharmacokinetic profiles.
-
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both groups. A statistically significant decrease in AUC and Cmax in the repeated dose group compared to the single-dose group indicates autoinduction.[3]
-
Ex Vivo Analysis (Optional):
-
At the end of the study, collect liver tissue from both control and this compound-treated animals.
-
Prepare liver microsomes and measure the activity of CYP1A1 and CYP1A2 using specific probe substrates (e.g., ethoxyresorufin O-deethylation for CYP1A).
-
Perform Western blot analysis to quantify the protein expression levels of CYP1A1 and CYP1A2.
-
Conduct qRT-PCR to measure the mRNA expression levels of CYP1A1 and CYP1A2.[5]
-
Mandatory Visualization
Caption: Signaling pathway of this compound autoinduction of metabolism.
Caption: Experimental workflow for assessing this compound autoinduction.
References
- 1. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decrease in plasma concentrations of antiangiogenic agent this compound ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, pharmacokinetic, and biological studies of this compound, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-dependent induction of rat hepatic CYP1A1 and CYP1A2 expression after single-dose administration of the anti-angiogenic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
TSU-68 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for TSU-68 (Orantinib, SU6668). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a paradoxical increase in proliferation at a specific concentration of this compound. What could be the cause?
A1: This is a known phenomenon with some kinase inhibitors and can be attributed to several factors:
-
Complex Signaling Feedback Loops: this compound primarily inhibits VEGFR, PDGFR, and FGFR signaling. However, prolonged or specific inhibition of one pathway can sometimes lead to the compensatory upregulation of alternative pro-proliferative pathways that are not targeted by this compound.
-
Off-Target Effects: At certain concentrations, this compound may engage off-target kinases that are involved in inhibitory signaling pathways. Inhibition of these off-targets could release a "brake" on cell proliferation, leading to a paradoxical increase.[1][2]
-
Cell-Type Specificity: The cellular response to this compound is highly dependent on the genetic background and the predominant signaling pathways active in your specific cell line.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations to identify the optimal inhibitory concentration and the specific concentration range causing the paradoxical effect.
-
Analyze Key Signaling Pathways: Use techniques like Western blotting to probe the activation status (i.e., phosphorylation) of key downstream effectors of the target kinases (e.g., Akt, ERK) and potential compensatory pathways.
-
Use a Structurally Different Inhibitor: To confirm that the primary inhibitory effect is on-target, use a structurally unrelated inhibitor that also targets VEGFR/PDGFR/FGFR.
Q2: I am observing high levels of cell death even at low concentrations of this compound. Is this expected?
A2: While this compound is expected to induce apoptosis in tumor and endothelial cells, excessive cell death at low concentrations might indicate:
-
High Sensitivity of the Cell Line: Your particular cell line may be exceptionally dependent on the signaling pathways inhibited by this compound for survival.
-
Off-Target Toxicity: this compound is known to inhibit other kinases, such as Aurora kinases B and C, which are critical for cell cycle progression.[1] Inhibition of these kinases can lead to mitotic catastrophe and cell death.
Troubleshooting Steps:
-
Titrate the Inhibitor Concentration: Determine the lowest effective concentration that inhibits the target pathway without causing excessive toxicity.
-
Assess Apoptosis Markers: Use assays like Annexin V/PI staining or caspase activity assays to confirm that the observed cell death is indeed apoptosis.
-
Rescue Experiment: If possible, try to "rescue" the cells by overexpressing a downstream effector of the target pathway to see if this alleviates the cytotoxic effects.
Q3: The in vivo efficacy of this compound in my animal model is inconsistent, even with consistent dosing. What could be the reason?
A3: Inconsistent in vivo efficacy can be a significant challenge. For this compound, a key consideration is its pharmacokinetic profile.
-
Autoinduction of Metabolism: Studies in rats have shown that this compound can induce its own metabolism, leading to a decrease in plasma concentrations after repeated dosing.[3] This "autoinduction" can result in lower drug exposure over time, potentially leading to reduced efficacy.[3][4][5]
Troubleshooting Steps:
-
Review Dosing Schedule: Consider if the dosing schedule could be contributing to the autoinduction effect.
-
Pharmacokinetic Analysis: If feasible, perform a pharmacokinetic study in your animal model to measure the plasma concentrations of this compound over the course of the experiment.
-
Alternative Dosing Strategies: Explore alternative dosing strategies, such as different dosing intervals or routes of administration, to maintain effective drug exposure.
Summary of this compound Inhibitory Activity
| Target Kinase | IC50 / Ki Value | Cell-Based Assay Context |
| PDGFRβ | 8 nM (Ki)[6][7] | Inhibition of PDGF-stimulated autophosphorylation in NIH-3T3 cells[6][7] |
| VEGFR1 (Flt-1) | 2.1 µM (Ki)[6][7] | Inhibition of VEGF-driven mitogenesis in HUVECs (IC50 = 0.34 µM)[6][7] |
| VEGFR2 (KDR/Flk-1) | 2.4 µM (IC50)[1] | Inhibition of VEGF-stimulated tyrosine phosphorylation in HUVECs[6][7] |
| FGFR1 | 1.2 µM (Ki)[6][7] | Inhibition of FGF-driven mitogenesis in HUVECs (IC50 = 9.6 µM)[6][7] |
| c-kit | 0.1-1 µM (IC50)[6] | Inhibition of SCF-induced tyrosine autophosphorylation in MO7E cells[6] |
| Aurora Kinase B | 35 nM (IC50)[1] | Cell-free kinase assay[1] |
| Aurora Kinase C | 210 nM (IC50)[1] | Cell-free kinase assay[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of RTK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its target receptor tyrosine kinases (RTKs).
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs for VEGFR, NIH-3T3 overexpressing PDGFRβ for PDGFRβ) in appropriate growth media and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal RTK activation.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO) for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF-BB) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target RTK (e.g., anti-p-VEGFR2, anti-p-PDGFRβ) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total form of the RTK and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decrease in plasma concentrations of antiangiogenic agent this compound ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
How to minimize TSU-68 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TSU-68 (Orantinib) in cell culture, with a primary focus on minimizing and troubleshooting potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Orantinib or SU6668) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domains of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2] Specifically, it shows high potency against PDGFRβ, VEGFR2 (KDR/Flk-1), and FGFR1.[1][3] By inhibiting these receptors, this compound blocks downstream signaling pathways crucial for angiogenesis, tumor growth, and metastasis.[2][3]
Q2: What are the known on-target and off-target effects of this compound?
A2: this compound's on-target effects are the inhibition of PDGFRβ, VEGFRs, and FGFRs, leading to the suppression of tumor growth and angiogenesis.[3] In addition to its primary targets, this compound has been shown to have off-target effects , including the inhibition of Aurora kinases B and C.[3] However, it displays little to no activity against other kinases such as EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2 at typical experimental concentrations.[1] Understanding these off-target effects is crucial for interpreting experimental results and troubleshooting unexpected cellular responses.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results and to minimize degradation, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This minimizes the volume of solvent added to your cell culture medium, reducing the risk of solvent-induced toxicity.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment.
Q4: What are the initial steps to determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Begin with a broad range of concentrations, guided by the known IC50 values for its primary targets (see Table 1), and narrow down to a working concentration that effectively inhibits the target pathway without causing excessive cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture and provides recommended actions.
| Problem | Potential Cause | Recommended Action |
| High levels of cell death, even at low concentrations. | High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to this compound. | 1. Perform a dose-response curve: Determine the CC50 (50% cytotoxic concentration) for your specific cell line to identify a therapeutic window. 2. Reduce incubation time: Shorter exposure times may be sufficient to observe the desired on-target effects with less toxicity. 3. Consider a less sensitive cell line: If feasible for your research question, using a more robust cell line could be an alternative. |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Maintain DMSO concentration below 0.5%, ideally below 0.1%. 2. Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added. 3. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments. | |
| Inconsistent or unexpected results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or media composition can affect cellular responses. | 1. Maintain consistent cell culture practices. 2. Use cells within a similar passage number range for all related experiments. 3. Ensure uniform seeding density across all plates and conditions. |
| Degradation of this compound: Improper storage or handling can lead to reduced potency. | 1. Prepare fresh working dilutions for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots. | |
| Observed phenotype does not match expected on-target effects. | Off-target effects: this compound may be inhibiting other kinases or cellular proteins, leading to unexpected biological outcomes.[3] | 1. Consult the literature for known off-target effects of this compound. (e.g., inhibition of Aurora kinases B and C). 2. Use a structurally unrelated inhibitor for the same primary target to validate your findings. If the phenotype persists, it is more likely an on-target effect. 3. Consider target knockdown/knockout approaches (e.g., siRNA, CRISPR) to confirm that the observed phenotype is due to the inhibition of the intended target. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 / Ki | Reference |
| PDGFRβ | Cell-free assay | 8 nM (Ki) | [1] |
| PDGFRβ | Cell-based assay | 0.06 µM (IC50) | [3] |
| VEGFR1 (Flt-1) | Cell-free assay | 2.1 µM (IC50) | [1] |
| VEGFR2 (KDR/Flk-1) | Cell-based assay | 2.4 µM (IC50) | [3] |
| FGFR1 | Cell-free assay | 1.2 µM (IC50) | [1] |
| FGFR1 | Cell-based assay | 3.0 µM (IC50) | [3] |
| c-Kit | Cell-based assay | 0.1 - 1 µM (IC50) | [1] |
| Aurora Kinase B | Cell-based assay | 35 nM (IC50) | [3] |
| Aurora Kinase C | Cell-based assay | 210 nM (IC50) | [3] |
Table 2: Proliferative IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 | Reference |
| HUVECs (VEGF-driven) | Mitogenesis Assay | 0.34 µM | [1] |
| HUVECs (FGF-driven) | Mitogenesis Assay | 9.6 µM | [1] |
| MO7E (SCF-induced) | Proliferation Assay | 0.29 µM | [3] |
Experimental Protocols
1. Protocol for Determining this compound Cytotoxicity using a Resazurin-Based Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound. It should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for "cells only" (positive control), "medium only" (background control), and "vehicle control" (DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test is 0.01 µM to 100 µM.
-
Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.
-
-
2. Protocol for Assessing Inhibition of Receptor Tyrosine Kinase Phosphorylation
This protocol can be used to confirm the on-target activity of this compound.
-
Materials:
-
Cell line expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ).
-
Serum-free or low-serum medium.
-
This compound.
-
Ligand for receptor stimulation (e.g., VEGF, PDGF).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-RTK, anti-total-RTK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total receptor as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated receptor signal to the total receptor signal.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound toxicity.
References
Technical Support Center: TSU-68 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to TSU-68 (Orantinib) in their cancer cell experiments. As a multi-targeted tyrosine kinase inhibitor (TKI) targeting VEGFR, PDGFR, and FGFR, this compound's efficacy can be compromised by various cellular resistance mechanisms. While specific resistance mechanisms to this compound are still an emerging area of research, this guide draws upon established principles of resistance to other TKIs to provide a framework for investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-targeted receptor tyrosine kinase inhibitor. It competitively binds to the ATP-binding pocket of VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor), thereby inhibiting downstream signaling pathways crucial for angiogenesis and tumor cell proliferation.[1][2]
Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential causes?
Decreased sensitivity, or acquired resistance, to TKIs like this compound can arise from several mechanisms:
-
On-Target Alterations: Secondary mutations in the kinase domain of the target receptors (VEGFR, PDGFR, or FGFR) can prevent this compound from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound blockade. This often involves the upregulation of other receptor tyrosine kinases (RTKs) that can still activate critical downstream pathways like PI3K/AKT and MAPK/ERK.[3][4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: The cancer cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been associated with drug resistance.[6]
Q3: Are there known mutations that confer resistance to this compound?
Currently, there is a lack of published data specifically identifying secondary mutations in VEGFR, PDGFR, or FGFR that confer resistance to this compound. However, a common mechanism of resistance to other TKIs involves "gatekeeper" mutations within the ATP-binding pocket of the target kinase, which sterically hinder drug binding.[7] Researchers should consider sequencing the kinase domains of the target receptors in their resistant cell lines to investigate this possibility.
Q4: How can I determine if bypass signaling is responsible for the observed resistance?
To investigate the activation of bypass signaling pathways, you can perform the following:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screen of the phosphorylation status of numerous RTKs simultaneously, which can identify upregulated alternative receptors in your resistant cells compared to the sensitive parental line.
-
Western Blotting: Once potential bypass pathways are identified, you can use western blotting to confirm the increased phosphorylation of specific RTKs (e.g., MET, AXL, IGF-1R) and key downstream signaling proteins (e.g., AKT, ERK).
Troubleshooting Guides
Issue 1: Gradual increase in the IC50 of this compound in my cell line.
This suggests the development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to accurately determine the fold-change in IC50 between your suspected resistant line and the parental, sensitive line.
-
Investigate On-Target Mutations:
-
Protocol: Isolate genomic DNA from both sensitive and resistant cells. Amplify the kinase domain regions of VEGFR2, PDGFRβ, and FGFR1 using PCR. Sequence the PCR products to identify any potential mutations in the resistant cell line.
-
-
Screen for Bypass Signaling:
-
Protocol: Culture both sensitive and resistant cells and treat with this compound. Lyse the cells and perform a phospho-RTK array according to the manufacturer's instructions. Compare the array results to identify hyper-phosphorylated RTKs in the resistant line.
-
-
Validate Bypass Pathways:
-
Protocol: Based on the phospho-RTK array results, perform western blot analysis for the identified RTKs (e.g., p-MET, p-AXL) and downstream effectors (p-AKT, p-ERK) in both cell lines with and without this compound treatment.
-
Issue 2: My this compound-resistant cell line shows cross-resistance to other TKIs.
This may indicate a more general resistance mechanism, such as increased drug efflux.
Troubleshooting Steps:
-
Assess ABC Transporter Expression:
-
Protocol: Perform quantitative PCR (qPCR) or western blotting to measure the expression levels of common drug efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP) in both sensitive and resistant cell lines.
-
-
Functional Drug Efflux Assay:
-
Protocol: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123). Incubate both cell lines with the dye in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil). Measure the intracellular fluorescence using flow cytometry. Reduced fluorescence in the resistant line that is reversible with an inhibitor suggests increased efflux.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes when investigating this compound resistance.
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 0.5 | 1 |
| This compound Resistant Sub-line | 5.0 | 10 |
Table 2: Protein Expression and Phosphorylation in Parental vs. Resistant Cells
| Protein | Parental Cells (Relative Expression/Phosphorylation) | This compound Resistant Cells (Relative Expression/Phosphorylation) |
| p-VEGFR2 | 1.0 | 0.2 |
| p-PDGFRβ | 1.0 | 0.1 |
| p-FGFR1 | 1.0 | 0.3 |
| p-MET | 0.1 | 2.5 |
| p-AKT | 1.0 | 2.8 |
| p-ERK | 1.0 | 3.1 |
| ABCG2 | 1.0 | 5.2 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Begin by treating the cells with a low concentration of this compound (approximately the IC20).
-
Subculture: Once the cells have recovered and are proliferating, subculture them and gradually increase the concentration of this compound in the medium.
-
Maintenance: Continue this process of dose escalation over several months until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50).
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a resistant population is established, perform single-cell cloning to isolate a homogenous resistant cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Culture and Treatment: Seed both parental and resistant cells. Once they reach 70-80% confluency, treat them with either DMSO (vehicle control) or this compound at a relevant concentration for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-VEGFR2, p-MET, p-AKT, total AKT, etc.) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Bypass signaling as a mechanism of this compound resistance.
Caption: Workflow for generating and characterizing a this compound resistant cell line.
References
- 1. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to anti-angiogenic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TSU-68 vs. Sunitinib: A Comparative Analysis in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of TSU-68 (also known as CHIR-258) and sunitinib, two multi-targeted tyrosine kinase inhibitors (TKIs), in the context of renal cell carcinoma (RCC) models. While direct head-to-head studies in RCC models are limited, this document synthesizes available data to offer insights into their respective mechanisms of action, anti-angiogenic and anti-tumor activities, and the experimental frameworks used to evaluate them.
Executive Summary
Both this compound and sunitinib are potent inhibitors of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. Sunitinib is a well-established therapeutic agent for advanced RCC, with a substantial body of preclinical and clinical data supporting its efficacy. This compound has also demonstrated significant anti-tumor and anti-angiogenic effects in various cancer models, with a target profile that suggests potential utility in RCC. This guide presents the available data for each compound, allowing for an informed, albeit indirect, comparison of their preclinical profiles.
Mechanism of Action
Both compounds function by competitively inhibiting the ATP binding site of multiple RTKs, thereby blocking downstream signaling pathways crucial for tumor growth and neovascularization.
This compound is a novel small molecule that inhibits the tyrosine kinase activity of receptors for vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and platelet-derived growth factor (PDGF).[1] By simultaneously antagonizing these pathways, this compound is expected to exert a broad anti-angiogenic and anti-tumor effect.[1]
Sunitinib is a multi-targeted TKI that inhibits VEGFRs (VEGFR-1, -2, and -3), PDGFRs (PDGFR-α and -β), stem cell factor receptor (c-KIT), Fms-like tyrosine kinase-3 (FLT3), and rearranged during transfection (RET) receptor kinase.[2] Its primary mechanism of action in RCC is attributed to its potent anti-angiogenic effects.
The following diagram illustrates the primary signaling pathways targeted by this compound and sunitinib.
Caption: Targeted signaling pathways of this compound and sunitinib.
Preclinical Data Presentation
The following tables summarize the available quantitative data from in vitro and in vivo studies for this compound and sunitinib. It is important to note that the experimental conditions, including the specific cell lines and animal models, may differ between studies, precluding a direct statistical comparison.
In Vitro Studies: Inhibition of Kinase Activity and Cell Proliferation
| Compound | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | VEGFR2 | 6 | HUVEC | Kinase Assay | |
| PDGFRβ | 8 | - | Kinase Assay | ||
| FGFR1 | 15 | - | Kinase Assay | ||
| Sunitinib | VEGFR2 | 2 | - | Kinase Assay | |
| PDGFRβ | 1 | - | Kinase Assay | ||
| c-KIT | 1 | - | Kinase Assay | ||
| FLT3 | 1 | - | Kinase Assay | ||
| RET | 4 | - | Kinase Assay | ||
| 786-O (RCC) | ~4000 | Cell Viability | CellTiter-Glo | [3] | |
| A498 (RCC) | ~2000 | Cell Viability | CellTiter-Glo | [3] |
Data for this compound IC50 values are generalized from preclinical data. Specific RCC cell line viability data for this compound was not available in the searched literature.
In Vivo Studies: Anti-Tumor Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | SCID Mice | Colon Cancer (HT-29) | 200 mg/kg, p.o., b.i.d. | Significant inhibition | [4] |
| Nude Mice | Glioblastoma (U-87MG/PDGF-9) | 200 mg/kg, p.o., q.d. | 71.8 | [5] | |
| Sunitinib | Nude Mice | RCC Patient-Derived Xenograft | 40 mg/kg, p.o., q.d. | 91 (initially) | [6] |
| Nude Mice | RCC (786-O) | Not specified | Significant reduction | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate TKI efficacy.
In Vitro Cell Viability Assay (Example Protocol)
-
Cell Culture: Human RCC cell lines (e.g., 786-O, A498) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound or sunitinib) or vehicle control.
-
Viability Assessment: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
In Vivo Xenograft Model (Example Protocol)
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Human RCC cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) are injected subcutaneously into the flank of each mouse. For patient-derived xenograft (PDX) models, tumor fragments from a patient's surgical specimen are implanted.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length × width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound or sunitinib) is administered orally via gavage at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry, western blotting). Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
The following diagram outlines a general experimental workflow for evaluating TKIs in RCC models.
Caption: A typical workflow for preclinical TKI evaluation.
Conclusion
Both this compound and sunitinib demonstrate potent inhibitory activity against key RTKs implicated in RCC pathogenesis, leading to anti-angiogenic and anti-tumor effects in preclinical models. Sunitinib's efficacy in RCC is well-documented, providing a strong benchmark for comparison. While direct comparative data in RCC models for this compound is lacking, its mechanism of action and preclinical activity in other tumor types suggest it may hold promise. Further investigation, including head-to-head preclinical studies in RCC models, would be necessary to definitively determine the comparative efficacy of this compound and sunitinib. This guide provides a foundational comparison based on the currently available scientific literature to aid researchers in their drug development and discovery efforts.
References
- 1. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 2. "Role of Sam68 In Sunitinib Induced Renal Cell Carcinoma Apoptosis" by Zeshen Wu, Yulu Peng et al. [digitalcommons.library.tmc.edu]
- 3. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: TSU-68 vs. Sorafenib in Hepatocellular Carcinoma (HCC) Research
For researchers and drug development professionals navigating the landscape of targeted therapies for hepatocellular carcinoma (HCC), understanding the nuances of available inhibitors is critical. This guide provides a detailed, data-driven comparison of two multi-kinase inhibitors, TSU-68 (Orantinib) and sorafenib, based on available preclinical and clinical research. While direct head-to-head comparative studies are limited, this document synthesizes individual data to offer a comprehensive overview of their mechanisms, efficacy, and experimental considerations.
At a Glance: Key Differences
| Feature | This compound (Orantinib) | Sorafenib |
| Primary Targets | VEGFR-2, PDGFR, FGFR[1] | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, FLT3, RET[2][3] |
| Primary Mechanism | Anti-angiogenesis[4] | Anti-angiogenesis and Anti-proliferation[2][5] |
| FDA Approval for HCC | No | Yes |
Mechanism of Action and Signaling Pathways
Both this compound and sorafenib are potent inhibitors of key signaling pathways implicated in HCC pathogenesis, primarily targeting angiogenesis and cell proliferation. However, their specific target profiles differ, leading to potentially distinct biological effects.
This compound (Orantinib) is a multi-targeted receptor tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4][6] By blocking these receptors on endothelial cells, this compound can stifle the tumor's blood supply.
Sorafenib , on the other hand, has a broader target profile. It inhibits the Raf/MEK/ERK signaling pathway by targeting Raf kinases (B-Raf and c-Raf), which are central to cell proliferation and survival.[2][3] Additionally, sorafenib is a potent inhibitor of VEGFR-2, VEGFR-3, and PDGFR-β, giving it strong anti-angiogenic properties similar to this compound.[2][3] This dual mechanism of directly inhibiting tumor cell proliferation and cutting off its blood supply has been a cornerstone of its clinical efficacy. Sorafenib has also been shown to affect other signaling pathways, including STAT3, and can induce apoptosis through various mechanisms.
Signaling Pathway of this compound
Caption: this compound inhibits key receptor tyrosine kinases to block angiogenesis.
Signaling Pathway of Sorafenib
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A randomised phase II study of this compound in patients with hepatocellular carcinoma treated by transarterial chemoembolisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
TSU-68: A Comparative Guide to In Vivo Anti-Tumor Efficacy
An Objective Analysis Against Alternative Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of TSU-68 (Orantinib, SU6668) with other multi-targeted tyrosine kinase inhibitors, primarily focusing on sunitinib and sorafenib. This compound is a potent oral inhibitor of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), key mediators of tumor angiogenesis and growth.[1][2][3][4][5][6][7][8][9][9][10][10][11][11][12][12][13][13][14][14][15][15][16][16][17][17][18][18][19][19][20][20][21][21][22][22][23][23][24][24] This guide synthesizes available preclinical data to facilitate an evidence-based evaluation of this compound's potential in oncology research and development.
Executive Summary
Data Presentation: In Vivo Efficacy
This compound: Summary of Anti-Tumor Activity in Xenograft Models
| Tumor Type | Cell Line | Animal Model | This compound Dosage | Key Findings | Reference |
| Colon Cancer | HT-29, WiDr | SCID Mice | 200 mg/kg, p.o., twice daily | Significant inhibition of subcutaneous tumor growth and reduced liver metastasis. | [5] |
| Endometrial Cancer | HEC-1A | BALB/c Nude Mice | 200 mg/kg/day, p.o. | Significant inhibition of subcutaneous tumor proliferation. | [4] |
| Ovarian Cancer | SHIN-3, KOC-2S | BALB/c Nude Mice | 100 or 400 mg/kg/day, p.o. | Significantly reduced weight of peritoneally disseminated tumors, decreased ascites, and prolonged survival. | [1] |
| Glioblastoma | U-87MG (PDGF-BB overexpressing) | Nude Mice | Not specified | Potent anti-tumor activity, particularly in tumors overexpressing PDGF-BB. | [10] |
Sunitinib and Sorafenib: Representative In Vivo Efficacy
| Drug | Tumor Type | Animal Model | Dosage | Key Findings | Reference |
| Sunitinib | Neuroblastoma | Nude Mice | 20, 30, 40 mg/kg/day, p.o. | Significant inhibition of tumor growth. | [4] |
| Sorafenib | Hepatocellular Carcinoma | Nude Mice | 40 mg/kg, p.o., daily | Inhibited tumor growth. | [10] |
| Sorafenib | Anaplastic Thyroid Carcinoma | Nude Mice | 40 and 80 mg/kg, p.o., daily | Significantly inhibited tumor growth and improved survival. | [6] |
Note: Direct comparison of efficacy is challenging due to variations in experimental design across studies.
Signaling Pathway Analysis
This compound, sunitinib, and sorafenib are all multi-targeted tyrosine kinase inhibitors, but with distinct inhibitory profiles that influence their biological effects.
This compound Signaling Pathway
This compound primarily targets VEGFR-2, PDGFRβ, and FGFR1.[14] By inhibiting these receptors, this compound disrupts downstream signaling cascades crucial for angiogenesis, tumor cell proliferation, and survival.
Caption: this compound inhibits VEGFR, PDGFR, & FGFR signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo xenograft studies with this compound and its comparators.
This compound In Vivo Xenograft Protocol
-
Cell Culture and Animal Model:
-
Tumor Cell Implantation:
-
Treatment Regimen:
-
Tumor Growth Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).
-
Caption: Workflow for a typical this compound in vivo xenograft study.
Sunitinib In Vivo Xenograft Protocol (Representative)
-
Cell Culture and Animal Model:
-
Relevant human tumor cell lines are cultured.
-
Immunocompromised mice (e.g., nude mice) are used.[1]
-
-
Tumor Cell Implantation:
-
Tumor cells are injected subcutaneously.
-
-
Treatment Regimen:
-
Tumor Growth Assessment:
-
Tumor volume and body weight are monitored.
-
-
Endpoint and Analysis:
-
At the end of the study, tumors are collected for analysis of endpoints such as tumor weight and microvessel density.
-
Sorafenib In Vivo Xenograft Protocol (Representative)
-
Cell Culture and Animal Model:
-
Appropriate human tumor cell lines are used.
-
Nude mice are a common animal model.[2]
-
-
Tumor Cell Implantation:
-
Tumor cells are implanted, often subcutaneously.
-
-
Treatment Regimen:
-
Tumor Growth Assessment:
-
Tumor growth is monitored over the course of the treatment.
-
-
Endpoint and Analysis:
-
Endpoints include tumor volume, tumor weight, and analysis of angiogenesis and apoptosis markers.[5]
-
Conclusion
This compound demonstrates robust anti-tumor and anti-angiogenic activity in a variety of preclinical cancer models. Its efficacy is attributed to the potent inhibition of key receptor tyrosine kinases involved in tumor progression. While direct comparative in vivo data against other multi-kinase inhibitors like sunitinib and sorafenib is limited, the available evidence suggests that this compound is a promising therapeutic candidate warranting further investigation. Head-to-head preclinical studies under identical experimental conditions would be invaluable for a definitive comparative assessment of efficacy and for guiding future clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits lymphoma xenografts by targeting MAPK/ERK and AKT pathways in tumor and vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. A phase I pharmacokinetic study of this compound (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 16. Development of Sunitinib in Hepatocellular Carcinoma: Rationale, Early Clinical Experience, and Correlative Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Orantinib versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Efficacy of Cabozantinib and Ramucirumab After Sorafenib for Patients with Hepatocellular Carcinoma and Alpha-fetoprotein ≥ 400 ng/mL: A Matching-Adjusted Indirect Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medscape.com [medscape.com]
- 22. Regorafenib versus cabozantinb as second-line treatment after sorafenib for unresectable hepatocellular carcinoma: matching-adjusted indirect comparison analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imatinib, sunitinib and pazopanib: From flat‐fixed dosing towards a pharmacokinetically guided personalized dose - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iris.unito.it [iris.unito.it]
Predicting Response to TSU-68: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to the multi-targeted tyrosine kinase inhibitor, TSU-68 (Orantinib), and its therapeutic alternatives in various cancers. This compound targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key drivers of tumor angiogenesis and growth.[1][2][3] Identifying predictive biomarkers is crucial for patient stratification and optimizing treatment outcomes. This document summarizes key experimental data, details methodologies for biomarker analysis, and visualizes relevant biological pathways and workflows.
This compound: Mechanism of Action and Key Signaling Pathways
This compound is an oral, small-molecule inhibitor that competitively binds to the ATP-binding site of VEGFR-2, PDGFRβ, and FGFR1, thereby blocking downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling.
Biomarkers for Predicting this compound Response
Clinical studies have identified several potential biomarkers for predicting the efficacy of this compound. The most robust data comes from a phase II trial in metastatic breast cancer, which investigated the predictive value of various plasma biomarkers.[4][5]
Key Predictive Biomarkers for this compound in Metastatic Breast Cancer
A randomized phase II trial comparing docetaxel plus this compound to docetaxel alone in patients with metastatic breast cancer found that baseline plasma levels of Platelet-Derived Growth Factor AA (PDGF-AA) were predictive of treatment outcome.[4]
-
Patients with low baseline PDGF-AA levels (< median) showed a trend towards benefiting from the addition of this compound, with a longer median Progression-Free Survival (PFS).
-
Conversely, patients with high baseline PDGF-AA levels (≥ median) experienced a significantly worse outcome when this compound was added to docetaxel.[4]
Furthermore, the dynamics of other circulating biomarkers after the first treatment cycle were also found to be predictive of PFS in the this compound treatment arm. Specifically, changes in the levels of VEGF, PDGF-BB, C-Reactive Protein (CRP), and Interleukin-6 (IL-6) were associated with treatment efficacy.[4][5]
Comparison with Alternative Therapies and Their Biomarkers
The choice of therapy for advanced cancers often depends on the specific cancer type and its molecular characteristics. The following tables compare the efficacy of this compound in biomarker-defined subgroups with that of standard alternative therapies.
Hepatocellular Carcinoma (HCC)
This compound has been investigated in advanced HCC.[6][7] A key alternative for first-line treatment is Sorafenib , another multi-kinase inhibitor.
| Therapy | Biomarker | Patient Subgroup | Median Overall Survival (OS) |
| This compound | sVCAM-1 | Not specified in detail | 13.1 months (Phase I/II) |
| Sorafenib | Plasma VEGF | Low Baseline VEGF | Associated with improved prognosis[8] |
| Sorafenib | Plasma VEGF | High Baseline VEGF | Associated with poor OS (HR=1.85) and PFS (HR=2.09)[3][9] |
| Sorafenib | Change in Plasma VEGF | Decrease at 8 weeks | 30.9 months |
| Sorafenib | Change in Plasma VEGF | No Decrease at 8 weeks | 14.4 months |
| Sorafenib (SHARP trial) | - | Overall Population | 10.7 months[2][6][10] |
| Placebo (SHARP trial) | - | Overall Population | 7.9 months[2][6][10] |
Metastatic Colorectal Cancer (mCRC)
In mCRC, this compound has been studied in combination with chemotherapy. Regorafenib , another multi-kinase inhibitor, is an established therapy for refractory mCRC.
| Therapy | Biomarker | Patient Subgroup | Median Progression-Free Survival (PFS) |
| This compound + SOX | Baseline IL-6 | Not specified in detail | 7.0 months (overall population) |
| Regorafenib | Baseline VCAM-1 | High Levels | Associated with PFS benefit (P for interaction = 0.0216)[4][11][12] |
| Regorafenib | Baseline PDGF-AA | High Levels | Associated with PFS benefit (P for interaction = 0.0435)[4][11] |
| Regorafenib (CORRECT trial) | - | Overall Population | 1.9 months[13][14] |
| Placebo (CORRECT trial) | - | Overall Population | 1.7 months[13][14] |
Metastatic Breast Cancer (MBC)
The most compelling biomarker data for this compound comes from its investigation in MBC. Bevacizumab , a monoclonal antibody targeting VEGF-A, is a relevant comparator.
| Therapy | Biomarker | Patient Subgroup | Median Progression-Free Survival (PFS) |
| This compound + Docetaxel | Baseline PDGF-AA | < Median | 9.7 months[4] |
| Docetaxel Alone | Baseline PDGF-AA | < Median | 4.0 months[4] |
| This compound + Docetaxel | Baseline PDGF-AA | ≥ Median | 5.4 months[4] |
| Docetaxel Alone | Baseline PDGF-AA | ≥ Median | 13.7 months[4] |
| Bevacizumab + Docetaxel (AVADO trial) | Plasma VEGF-A | High Baseline | Greater treatment effect observed[9][15][16][17] |
| Bevacizumab + Docetaxel (AVADO trial) | Plasma VEGFR-2 | High Baseline | Greater treatment effect observed[9][15][16][17] |
| Bevacizumab + Paclitaxel (E2100 trial) | Tumor VEGFA Amplification | Not Amplified | 11.3 months[18] |
| Paclitaxel Alone (E2100 trial) | Tumor VEGFA Amplification | Not Amplified | 5.5 months[18] |
Experimental Protocols: Biomarker Analysis
The following section details a representative workflow and a generalized protocol for the quantification of plasma biomarkers using Enzyme-Linked Immunosorbent Assay (ELISA), a common method used in the cited studies.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for plasma biomarker quantification using ELISA.
Generalized Sandwich ELISA Protocol for Plasma Biomarkers
This protocol provides a general framework for the quantitative measurement of plasma biomarkers such as VEGF, PDGF-AA, PDGF-BB, IL-6, and CRP. Specific details may vary based on the commercial ELISA kit used.
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, assay diluent, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Prepare a serial dilution of the provided standard to generate a standard curve.
-
Dilute plasma samples as recommended by the kit protocol to ensure the biomarker concentration falls within the detection range of the assay. For hs-CRP, a 100-fold or greater dilution is common.[13][19][20][21][22][23][24][25]
-
-
Assay Procedure:
-
Add a specified volume of assay diluent to each well of the antibody-pre-coated 96-well microplate (this step may vary).
-
Add standards, controls, and diluted plasma samples to the appropriate wells in duplicate.[18][24][26][27][28]
-
Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).[18]
-
Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[18]
-
Add the biotinylated detection antibody to each well, cover the plate, and incubate (e.g., 1 hour at room temperature).[18][24][27][28]
-
Repeat the wash step.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well, cover the plate, and incubate (e.g., 30-45 minutes at room temperature).[24][27][28]
-
Repeat the wash step.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) until color develops.[18][24][27][28][29]
-
Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[18][24][27][28][29]
-
-
Data Analysis:
-
Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Subtract the average zero standard OD from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration. A four or five-parameter logistic curve fit is often recommended.[23]
-
Use the standard curve to determine the concentration of the biomarker in each unknown sample, taking into account the initial sample dilution.
-
Conclusion
The available data, particularly from studies in metastatic breast cancer, strongly suggest that plasma biomarkers can be valuable tools for predicting response to this compound. Baseline levels of PDGF-AA appear to be a key predictive biomarker, with the potential to identify patients who may benefit from this compound and those who may have a detrimental outcome. Furthermore, monitoring on-treatment changes in a panel of biomarkers including VEGF, PDGF-BB, CRP, and IL-6 could provide early indications of therapeutic efficacy.
When compared to alternative targeted therapies, the predictive biomarker landscape is varied. While biomarkers for sorafenib and bevacizumab are also centered around the VEGF pathway, this compound's unique targeting of PDGFR introduces PDGF-related proteins as critical predictive factors. For regorafenib, markers of inflammation and angiogenesis such as VCAM-1 and PDGF-AA show promise.
For drug development professionals, these findings underscore the importance of incorporating biomarker discovery and validation into clinical trial designs for targeted therapies like this compound. Prospective validation of these biomarkers is essential to translate these research findings into clinical practice, ultimately enabling a more personalized approach to cancer therapy. Researchers and scientists should consider these biomarkers when designing preclinical studies and investigating mechanisms of response and resistance to multi-targeted tyrosine kinase inhibitors.
References
- 1. Biomarkers Associated with Regorafenib First-Line Treatment Benefits in Metastatic Colorectal Cancer Patients: REFRAME Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. portal.cytodocs.com [portal.cytodocs.com]
- 6. Sorafenib therapy in advanced hepatocellular carcinoma: the SHARP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Biomarker results from the AVADO phase 3 trial of first-line bevacizumab plus docetaxel for HER2-negative metastatic breast cancer [en-cancer.fr]
- 10. cancernetwork.com [cancernetwork.com]
- 11. unibiotech.in [unibiotech.in]
- 12. Prognostic and Predictive Biomarkers in Patients with Metastatic Colorectal Cancer Receiving Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elkbiotech.com [elkbiotech.com]
- 14. mdpi.com [mdpi.com]
- 15. Biomarker results from the AVADO phase 3 trial of first-line bevacizumab plus docetaxel for HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Biomarker results from the AVADO phase 3 trial of first-line bevacizumab plus docetaxel for HER2-negative metastatic breast cancer | Semantic Scholar [semanticscholar.org]
- 18. eaglebio.com [eaglebio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. novamedline.com [novamedline.com]
- 21. ibl-america.com [ibl-america.com]
- 22. denovobiolabs.com [denovobiolabs.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. raybiotech.com [raybiotech.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. raybiotech.com [raybiotech.com]
- 28. abcam.com [abcam.com]
- 29. weldonbiotech.com [weldonbiotech.com]
A Comparative Guide to Measuring TSU-68-Induced Apoptosis in Tumors
For researchers, scientists, and drug development professionals, the accurate measurement of apoptosis is a critical step in evaluating the efficacy of novel anti-cancer agents. This guide provides a comprehensive comparison of methodologies to measure apoptosis induced by TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor, and its alternatives, Sunitinib and Sorafenib. Experimental data is presented to offer a clear comparison of their apoptotic induction capabilities.
Introduction to this compound and Apoptosis
This compound is a small molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these pathways, this compound can suppress tumor angiogenesis and induce programmed cell death, or apoptosis, in both tumor and endothelial cells. The ability to quantify this apoptotic effect is paramount in preclinical and clinical research.
Comparative Analysis of Apoptosis Induction
The following tables summarize quantitative data on the apoptotic effects of this compound, Sunitinib, and Sorafenib across various cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of Apoptosis Induction by this compound, Sunitinib, and Sorafenib in Human Endothelial and Cancer Cell Lines (Annexin V / PI Staining)
| Drug | Cell Line | Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| This compound (in combination with Paclitaxel) | HUVEC | This compound (IC50) + Paclitaxel (IC50) | 72 hours | > Single agents | [1] |
| Sunitinib | MDA-MB-231 (Breast Cancer) | 5 µM | 24 hours | Increased vs. control | [2] |
| Sunitinib | MDA-MB-231 (Breast Cancer) | 10 µM | 24 hours | Increased vs. 5 µM | [2] |
| Sunitinib | SKBR-3 (Breast Cancer) | Not Specified | Not Specified | 47.3 | [3] |
| Sunitinib | HCC-1419 (Breast Cancer) | Not Specified | Not Specified | 22.2 | [3] |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | IC35 | Not Specified | 23.1 | [4] |
| Sorafenib | Huh7 (Hepatocellular Carcinoma) | IC35 | Not Specified | 33.3 | [4] |
| Sorafenib | HLF (Hepatocellular Carcinoma) | 10 µM | Not Specified | 6.3 | [5] |
Table 2: Comparison of Caspase-3/7 Activity
| Drug | Cell Line | Concentration | Treatment Duration | Caspase-3/7 Activity (Fold Increase) | Reference |
| Sunitinib | HepG2 (Hepatocellular Carcinoma) | Not Specified | 24 hours | ~2.5 | [6] |
| Sunitinib | Sk-Hep-1 (Hepatic Adenocarcinoma) | Not Specified | 24 hours | ~2.0 | [6] |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | Not Specified | 24 hours | ~3.0 | [6] |
| Sorafenib | Sk-Hep-1 (Hepatic Adenocarcinoma) | Not Specified | 24 hours | ~2.5 | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
Annexin V-FITC / Propidium Iodide Apoptosis Assay
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed and treat cells with this compound or alternative compounds for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (4% in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Protocol:
-
Fixation: Fix harvested cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and then permeabilize with the permeabilization solution for 2 minutes on ice.
-
Labeling: Wash cells with PBS and resuspend in the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Stop the reaction by washing the cells with PBS.
-
Analysis: Resuspend the cells in a suitable buffer and analyze by fluorescence microscopy.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-3/7 Activity Assay Kit (Fluorometric or Colorimetric)
-
Cell Lysis Buffer
-
Reaction Buffer with DTT
-
Caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Microplate reader
Protocol:
-
Cell Lysis: Lyse the treated and control cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add cell lysate, reaction buffer, and the caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase activity.
Conclusion
References
- 1. The vascular targeting property of paclitaxel is enhanced by SU6668, a receptor tyrosine kinase inhibitor, causing apoptosis of endothelial cells and inhibition of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. Apoptosis in HUVECs induced by microRNA-616-3p via X-linked inhibitor of apoptosis protein targeting - PMC [pmc.ncbi.nlm.nih.gov]
TSU-68 in Patient-Derived Xenograft Models: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals evaluating the efficacy of TSU-68 (Orantinib) in patient-derived xenograft (PDX) models. This report provides a comparative analysis of this compound with other multi-kinase inhibitors, regorafenib and sunitinib, supported by available preclinical data. Detailed experimental methodologies and signaling pathway visualizations are included to facilitate informed decision-making in oncology research.
Introduction
Patient-derived xenograft (PDX) models, developed by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a pivotal platform in preclinical oncology research. These models are known to more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This guide focuses on the efficacy of this compound (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor, in PDX models. For a comprehensive evaluation, its performance is contextualized by comparing it with two other widely studied multi-kinase inhibitors, regorafenib and sunitinib, in similar preclinical settings.
This compound is an oral small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), all of which are crucial for tumor angiogenesis and growth. While this compound has demonstrated anti-tumor effects in various xenograft models, specific data on its efficacy in patient-derived xenograft models remains limited in publicly available literature. This guide synthesizes the available information to provide a comparative overview.
Comparative Efficacy in PDX Models
Quantitative Data Summary
| Drug | Cancer Type (in PDX model) | Dosing | Efficacy Metric | Outcome | Citation |
| This compound (Orantinib) | Glioblastoma (U-87MG Xenograft)* | 200 mg/kg, p.o. daily for 28 days | Tumor Growth Inhibition (T/C ratio) | T/C ratio of 28.2% in PDGF-BB overexpressing xenografts | [1] |
| Regorafenib | Gastric Cancer | 10 mg/kg/day, p.o. | Tumor Growth Inhibition | 72% to 96% inhibition across eight different PDX models | [2] |
| Colorectal Cancer | 10 mg/kg/day, p.o. | Tumor Growth Inhibition | Significant tumor growth inhibition in 5 out of 7 PDX models | ||
| Sunitinib | Renal Cell Carcinoma | 40 mg/kg, p.o., 5 days on/2 days off | Tumor Growth Inhibition | Substantial inhibition of tumor growth | [3] |
| Renal Cell Carcinoma | Not Specified | Tumor Volume Reduction | 91% reduction in tumor volume during the response phase | [4] |
*Note: The data for this compound is from a cell line-derived xenograft model, as specific quantitative data from patient-derived xenograft models is not currently available in published literature.
Signaling Pathways and Mechanism of Action
This compound, regorafenib, and sunitinib are all multi-kinase inhibitors that disrupt key signaling pathways involved in tumor progression and angiogenesis. However, their specific target profiles differ, which may influence their efficacy in different tumor types.
Caption: Targeted signaling pathways of this compound, Regorafenib, and Sunitinib.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for establishing PDX models and administering the compared drugs, based on published literature.
Establishment of Patient-Derived Xenograft (PDX) Models
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Orantinib (TSU-68) in Unresectable Hepatocellular Carcinoma: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
Orantinib (TSU-68) is an oral multi-kinase inhibitor that has been investigated for the treatment of various solid tumors, most notably unresectable hepatocellular carcinoma (HCC). This guide provides a comprehensive comparison of the clinical trial results for Orantinib with other established first-line treatments for advanced HCC, supported by available experimental data and methodologies.
Mechanism of Action
Orantinib is a receptor tyrosine kinase inhibitor that targets key pathways involved in tumor angiogenesis and cell proliferation.[1] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in tumor growth, angiogenesis, and metastasis.[1]
-
Fibroblast Growth Factor Receptor (FGFR): Plays a role in tumor cell proliferation, survival, and migration.[1]
By inhibiting these pathways, Orantinib aims to suppress tumor growth and progression.
Clinical Trial Data for Orantinib
Clinical development of Orantinib in HCC has included Phase I/II and a pivotal Phase III trial.
Phase I/II Study (NCT00784290)
A Phase I/II study was conducted to evaluate the safety and efficacy of Orantinib in patients with advanced HCC.[2] The Phase II portion of the study established a dose of 200 mg twice daily.[2]
Efficacy Results:
| Endpoint | Result |
| Complete Response (CR) | 2.9% (1 patient) |
| Partial Response (PR) | 5.7% (2 patients) |
| Stable Disease (SD) | 42.8% (15 patients) |
| Median Time to Progression | 2.1 months |
| Median Overall Survival | 13.1 months |
Safety Profile:
Common adverse events included hypoalbuminemia, diarrhea, anorexia, abdominal pain, malaise, edema, and elevated AST/ALT levels.[2]
Phase III ORIENTAL Trial (NCT01465464)
The ORIENTAL trial was a randomized, double-blind, placebo-controlled Phase III study evaluating Orantinib in combination with transcatheter arterial chemoembolization (cTACE) for unresectable HCC.[3] However, the trial was terminated early due to futility, as Orantinib combined with cTACE did not show an improvement in overall survival compared to placebo.[3]
Comparative Analysis with Standard First-Line Therapies
Due to the early termination of the ORIENTAL trial, there is no direct head-to-head comparative data from a completed Phase III trial for Orantinib against the current standards of care, sorafenib and lenvatinib. The following tables present data from key clinical trials of these agents to provide a comparative perspective.
Efficacy Comparison in First-Line Treatment of Advanced HCC
| Drug (Trial) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Orantinib (Phase I/II) | 13.1 months | 2.1 months | 8.6% (CR+PR) |
| Sorafenib (SHARP Trial) | 10.7 months | 5.5 months | 2% |
| Lenvatinib (REFLECT Trial) | 13.6 months | 7.4 months | 24.1% |
| Placebo (SHARP Trial) | 7.9 months | 2.8 months | 1% |
Note: Data for Orantinib is from a single-arm Phase I/II study and should be interpreted with caution when comparing to Phase III trial data.
Safety and Tolerability Comparison
The following table summarizes common grade 3/4 adverse events observed in clinical trials for Orantinib, Sorafenib, and Lenvatinib.
| Adverse Event | Orantinib (Phase I/II) | Sorafenib (SHARP Trial) | Lenvatinib (REFLECT Trial) |
| Hand-foot skin reaction | Not specified | 8% | 3% |
| Diarrhea | Not specified | 8% | 4% |
| Hypertension | Not specified | 2% | 23% |
| Fatigue | Not specified | 4% | 7% |
| Thrombocytopenia | Not specified | 1% | 5% |
| Increased AST/ALT | Common, grade not specified | Not specified | 5% / 6% |
Experimental Protocols
Orantinib Clinical Trial (NCT00784290) - Simplified Workflow
Inclusion Criteria (Phase I/II, NCT00784290): Patients with unresectable or metastatic HCC who had not responded to or were not candidates for surgery, radiofrequency ablation, or transarterial chemoembolization.[2]
Dosage and Administration (Phase II): Orantinib was administered orally at a dose of 200 mg twice daily.[2]
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
The initial Phase I/II clinical data for Orantinib in advanced hepatocellular carcinoma showed some preliminary efficacy signals.[2] However, the subsequent Phase III ORIENTAL trial, which evaluated Orantinib in combination with cTACE, was terminated early for futility, as it failed to demonstrate an improvement in overall survival.[3] In comparison to the established first-line treatments for advanced HCC, sorafenib and lenvatinib, the available data for Orantinib does not support its superiority. The landscape of HCC treatment continues to evolve, with newer immunotherapies and combination regimens demonstrating significant survival benefits. Future research may explore Orantinib in different patient populations or in combination with other agents, but based on current evidence, it has not secured a place in the standard treatment paradigm for unresectable HCC.
References
Assessing the Anti-Metastatic Potential of TSU-68: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic potential of TSU-68 (also known as Orantinib or SU6668) with other relevant multi-targeted tyrosine kinase inhibitors (TKIs), namely sorafenib, sunitinib, and regorafenib. The information is compiled from preclinical and clinical studies to aid in the evaluation of this compound as a potential anti-metastatic agent.
Overview of this compound and Comparator Drugs
This compound is an orally active, small-molecule inhibitor of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs)[1][2]. By targeting these key signaling pathways, this compound aims to inhibit tumor growth, angiogenesis, and metastatic dissemination.
For a comprehensive assessment, this compound's performance is compared against three other commercially available multi-targeted TKIs with overlapping targets and known anti-angiogenic and anti-tumor properties:
-
Sorafenib (Nexavar®): Inhibits VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and RAF kinases[3][4][5].
-
Sunitinib (Sutent®): Targets VEGFRs, PDGFRs, c-KIT, Flt-3, and RET[6][7][8][9][10].
-
Regorafenib (Stivarga®): A potent inhibitor of VEGFRs, TIE2, PDGFR-β, FGFR, and various oncogenic kinases like KIT, RET, and RAF[11][12][13][14][15].
Preclinical Anti-Metastatic Efficacy: A Comparative Summary
The following tables summarize the quantitative data from preclinical studies evaluating the anti-metastatic potential of this compound and the comparator drugs in various cancer models. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, cross-study comparisons should be interpreted with caution.
Table 1: Preclinical Efficacy of this compound in Metastasis Models
| Cancer Model | Assay Type | Treatment | Key Findings | Reference |
| Human Colon Cancer (HT-29, WAV-I) | Hepatic Metastasis Model | This compound (200 mg/kg, twice daily) | Significantly reduced liver weights compared to control. | [1][2] |
| Human Glioblastoma (U-87MG/PDGF-9) | Xenograft Model | This compound | Potent antitumor activity (T/C 28.2%) in PDGF-BB overexpressing tumors. | [16] |
Table 2: Preclinical Efficacy of Comparator Drugs in Metastasis Models
| Drug | Cancer Model | Assay Type | Treatment | Key Findings | Reference |
| Sorafenib | Hepatocellular Carcinoma | Orthotopic Rat HCC Model | Sorafenib | Significantly inhibited tumor growth and metastasis (lung and lymph node). | [5] |
| Hepatocellular Carcinoma | H129 Hepatoma Model | Sorafenib (30 mg/kg, daily) | Median survival of 33 days vs 28 days for vehicle (not statistically significant). | [11][13] | |
| Sunitinib | Breast Cancer (4T1-luc) | Experimental Metastasis | Sunitinib (120 mg/kg/day, 7 days pre-injection) | Significantly enhanced lung tumor burden and shortened overall survival. | [6] |
| Renal Cancer (RENCA-luc) | Experimental Metastasis | Sunitinib (120 mg/kg/day, 7 days pre-injection) | No significant effect on lung tumor burden or overall survival. | [6] | |
| Breast Cancer | Lymph Node Metastasis | Sunitinib | Blocked phosphorylation of VEGFR-2 and VEGFR-3, suppressing lymph node metastasis. | [8] | |
| Regorafenib | Colorectal Cancer (MC38) | Liver Metastasis Model | Regorafenib | Significantly delayed disease progression by inhibiting established liver metastases and preventing new metastases. | [12] |
| Hepatocellular Carcinoma | H129 Hepatoma Model | Regorafenib (10 mg/kg, daily) | Significantly different survival time distribution compared to vehicle (median survival 36 days vs 27 days). | [11][13] |
Clinical Efficacy in Metastatic Disease
Clinical trial data provides insights into the real-world potential of these agents in patients with advanced or metastatic cancers.
Table 3: Clinical Trial Outcomes in Metastatic Cancer
| Drug | Cancer Type | Phase | Key Findings | Reference |
| This compound | Metastatic Colorectal Cancer | Phase I | MTD and RD of 200 mg b.i.d. in combination with SOX. | [17] |
| Advanced Solid Tumors | Phase I | Tumor shrinkage observed in one NSCLC patient. | [18] | |
| Sorafenib | Advanced Hepatocellular Carcinoma | Phase III | Median OS 10.7 months vs 7.9 months for placebo. | [4][5] |
| Sunitinib | Metastatic Renal Cell Carcinoma | - | Effective in prolonging survival. | [10] |
| Regorafenib | Metastatic Colorectal Cancer | Phase III | Significantly improved overall survival in previously treated patients. | [12] |
| Advanced Hepatocellular Carcinoma | Phase III (RESORCE) | Median OS 10.6 months vs 7.8 months for placebo in patients who progressed on sorafenib. | [11][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound and Comparator TKIs
Caption: TKI signaling pathway inhibition.
Experimental Workflow for In Vivo Metastasis Assay
Caption: In vivo metastasis assay workflow.
Detailed Experimental Protocols
Murine Hepatic Metastasis Model
This protocol is adapted from procedures used to evaluate the effect of anti-cancer agents on liver metastasis.[1][19][20][21][22]
-
Cell Preparation:
-
Culture human colon cancer cells (e.g., HT-29, WAV-I) in appropriate media.
-
Harvest cells during the logarithmic growth phase and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in PBS at a concentration of 2 x 10^7 cells/mL.
-
-
Animal Model:
-
Use male severe combined immunodeficient (SCID) mice, 6-8 weeks old.
-
Anesthetize the mice using an appropriate anesthetic agent.
-
-
Surgical Procedure:
-
Make a small incision in the left flank to expose the spleen.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) into the spleen using a 27-gauge needle.
-
To prevent bleeding and leakage of tumor cells into the peritoneal cavity, apply gentle pressure to the injection site with a sterile cotton swab.
-
Close the incision with surgical sutures or clips.
-
-
Treatment:
-
Randomly assign mice to treatment and control groups.
-
For this compound, administer 200 mg/kg orally twice daily, starting the day after surgery.
-
The control group receives the vehicle solution.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 28 days).
-
At the end of the study, euthanize the mice and perform a necropsy.
-
Carefully dissect the liver and weigh it.
-
The liver weight serves as an indicator of the extent of metastatic tumor burden.
-
Metastatic nodules can also be counted and their size measured.
-
Histopathological analysis of liver tissue can be performed to confirm the presence of metastases.
-
Dorsal Air Sac (DAS) Assay
This assay is used to assess in vivo angiogenesis.[2][23][24][25]
-
Chamber Preparation:
-
Prepare Millipore chambers (e.g., 0.45 µm pore size).
-
Suspend tumor cells (e.g., HT-29, WiDr, WAV-I) in PBS at a concentration of 2 x 10^7 cells/mL.
-
Fill the chambers with the cell suspension.
-
-
Animal Model:
-
Use male SCID mice, 6-8 weeks old.
-
Anesthetize the mice.
-
-
Implantation:
-
Create a subcutaneous air sac on the dorsum of the mouse by injecting 10 mL of sterile air.
-
Make a small incision in the skin and implant the Millipore chamber into the air sac.
-
Close the incision with surgical clips.
-
-
Treatment:
-
Administer the test compound (e.g., this compound) or vehicle to the mice for a specified period (e.g., 5-6 days).
-
-
Assessment of Angiogenesis:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the skin over the air sac.
-
The angiogenic response is quantified by observing the neovascularization on the underside of the skin that was in contact with the chamber.
-
The area of neovascularization can be measured, or the number and density of new blood vessels can be scored.
-
A common method for quantification is to calculate the angiogenic index, which is often expressed as a percentage of the control group's response.
-
Conclusion
This compound has demonstrated anti-metastatic potential in preclinical models, primarily through its anti-angiogenic activity. However, its clinical efficacy in metastatic settings appears to be limited when used as a monotherapy. Comparator drugs like sorafenib, sunitinib, and regorafenib also exhibit anti-metastatic effects, with regorafenib showing notable success in treating metastatic colorectal and hepatocellular cancers.
The preclinical data suggests that the efficacy of these TKIs can be highly dependent on the specific cancer model and the dosing schedule. The contrasting effects of sunitinib in different breast cancer models highlight the complexity of predicting clinical outcomes from preclinical studies.
For drug development professionals, this guide underscores the importance of carefully selecting appropriate preclinical models and considering combination therapies to enhance the anti-metastatic efficacy of TKIs like this compound. Further head-to-head comparative studies are warranted to definitively position this compound among the existing anti-metastatic agents. Researchers and scientists can utilize the provided protocols and pathway diagrams to design and interpret future studies aimed at elucidating the full anti-metastatic potential of this compound and other novel TKIs.
References
- 1. Protocol to establish a mouse model for hepatic metastasis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated Metastasis after Short-Term Treatment with a Potent Inhibitor of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib Treatment-elicited Distinct Tumor Microenvironment Dramatically Compensated the Reduction of Myeloid-derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase inhibitor sunitinib therapy is effective in the treatment of bone metastasis from cancer of unknown primary: Identification of clinical and immunohistochemical biomarkers predicting survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regorafenib monotherapy or combined with an immune-checkpoint inhibitor as later-line treatment for metastatic colorectal cancer: a multicenter, real-world retrospective study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A phase I pharmacokinetic study of this compound (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Preclinical Murine Model of Hepatic Metastases [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for generating lung and liver metastasis in mice using models that bypass intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Establishment of a quantitative mouse dorsal air sac model and its application to evaluate a new angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TSU-68 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Understanding and confirming the direct interaction of a therapeutic compound with its intended targets inside a cell is a critical step in drug discovery, providing confidence in its mechanism of action and guiding further development.
This compound is an ATP-competitive inhibitor primarily targeting Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1).[1][2] These RTKs are crucial mediators of angiogenesis, cell proliferation, and survival, and their dysregulation is implicated in various cancers.[1][2]
This document will compare the inhibitory profile of this compound with other well-characterized multi-kinase inhibitors, detail experimental protocols for validating target engagement, and provide visual workflows to clarify these processes.
Data Presentation: Comparative Inhibitory Profiles
The following tables summarize the inhibitory potency of this compound and selected alternative compounds against their primary kinase targets. It is important to note the distinction between biochemical assays (cell-free) and cellular assays, as cellular IC50 values reflect not only kinase inhibition but also cell permeability and competition with intracellular ATP.
Table 1: Inhibitory Activity (IC50/Ki in nM) of this compound and Comparators against Primary Kinase Targets
| Compound | PDGFRβ | FGFR1 | VEGFR2 (KDR) | Assay Type | Reference(s) |
| This compound (Orantinib) | 8 (Ki) | 1200 (Ki) | 2100 (Ki) | Biochemical | [1][2] |
| ~30-100 | >10000 | 340 | Cellular | [1] | |
| Axitinib | 1.6 | - | 0.2 | Cellular (PAE cells) | [3] |
| Nintedanib | 65 | 69 | 13 | Biochemical | [4] |
| 58 | 300-1000 | 46 | Cellular (BA/F3) | [5] | |
| Regorafenib | 22 | 202 | 4.2 | Biochemical | [6] |
| 90 | ~200 | 3 | Cellular | [6][7] | |
| Sunitinib | 2 | >10000 | 80 | Biochemical | [8][9] |
| 10 | - | 10 | Cellular (NIH-3T3) | [9] | |
| Sorafenib | 57 | 580 | 90 | Biochemical | [10] |
| Lenvatinib | 29 (PDGFRα) | 61 | 3.0 | Biochemical | [11] |
| - | 410 | 3.4 | Cellular (HUVEC) | [12][13] |
Mandatory Visualization
Signaling Pathway of this compound Targets
Caption: this compound inhibits PDGFRβ, FGFR1, and VEGFR2 autophosphorylation.
Experimental Protocols & Visualizations
Here we detail key methodologies to validate this compound target engagement in a cellular context.
Western Blotting for Target Phosphorylation
This is the most direct and common method to assess the inhibitory action of this compound on its targets' signaling activity. A reduction in the phosphorylation of the receptor upon ligand stimulation in the presence of the inhibitor confirms target engagement.
Experimental Protocol:
-
Cell Culture and Starvation: Culture appropriate cells (e.g., HUVECs for VEGFR2, NIH-3T3 cells overexpressing PDGFRβ, or cancer cell lines with known receptor expression) to 80-90% confluency. Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 18-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate recombinant ligand (e.g., 50 ng/mL VEGF-A for VEGFR2, 50 ng/mL PDGF-BB for PDGFRβ, or 20 ng/mL FGF2 for FGFR1) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2 Tyr1175, anti-p-PDGFRβ Tyr751).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for the total receptor protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data against inhibitor concentration to determine the IC50.
-
Caption: Workflow for validating target inhibition via Western Blot.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to high density. Treat the cell suspension with a high concentration of this compound (e.g., 10-50 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., PDGFRβ) remaining using Western blotting or ELISA.
-
Data Analysis:
-
Quantify the amount of soluble target protein at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein relative to the lowest temperature point against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.
-
Caption: CETSA workflow to confirm direct target binding in cells.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding at a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). It provides quantitative affinity data in a physiological context.
Experimental Principle:
-
System Components:
-
The target kinase (e.g., FGFR1) is expressed in cells as a fusion with the bright NanoLuc® luciferase.
-
A fluorescently labeled tracer compound that binds to the kinase's ATP pocket is added to the cells.
-
A cell-impermeable substrate for NanoLuc® is added.
-
-
Energy Transfer: In the absence of a competing inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore into close proximity with the luciferase. When the substrate is added, NanoLuc® emits light, which excites the tracer's fluorophore, resulting in a BRET signal.
-
Competition: When an unlabeled compound like this compound is added, it competes with the tracer for binding to the kinase. This displacement separates the luciferase and the fluorophore, leading to a dose-dependent decrease in the BRET signal.
-
Quantification: By measuring the BRET ratio at various concentrations of this compound, a competition binding curve can be generated to determine the intracellular IC50.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 11. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
A Comparative Analysis of TSU-68 and Other VEGFR Inhibitors: A Guide for Researchers
In the landscape of anti-angiogenic cancer therapies, Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors play a pivotal role. This guide provides a detailed comparative analysis of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor, against other prominent VEGFR inhibitors. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in drug development to inform their research and discovery efforts.
Mechanism of Action: this compound in Context
This compound is an orally active, small-molecule inhibitor that competitively targets the ATP-binding sites of multiple receptor tyrosine kinases.[1][2] Its primary targets are the receptors for vascular endothelial growth factor (VEGFR), platelet-derived growth factor (PDGFR), and fibroblast growth factor (FGFR).[3][4][5][6][7][8] By simultaneously blocking these key signaling pathways, this compound aims to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, and tumor cell proliferation.[9][10][11][12] Clinical studies have explored the efficacy of this compound in various cancers, notably in advanced hepatocellular carcinoma.[3][5][13]
Quantitative Comparison of Kinase Inhibition
To provide a clear comparison of the inhibitory potency and selectivity of this compound against other well-established VEGFR inhibitors, the following table summarizes their half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values against key kinases. Lower values indicate greater potency.
| Inhibitor | VEGFR-2 (KDR/Flk-1) | PDGFRβ | FGFR1 | Other Key Targets (IC50/Ki in nM) |
| This compound (Orantinib) | IC50: 2.4 μM[14][15] Ki: 2.1 μM (Flt-1)[16] | Ki: 8 nM[16][17] | Ki: 1.2 μM[16] | c-Kit (IC50: 100-1000 nM)[16], Aurora B (IC50: 35 nM)[9][14], Aurora C (IC50: 210 nM)[9][14] |
| Sorafenib | IC50: 90 nM[13][18] | IC50: 57 nM[13] | IC50: 580 nM | Raf-1 (IC50: 6 nM), B-Raf (IC50: 22 nM), c-Kit (IC50: 68 nM) |
| Sunitinib | IC50: 80 nM[6][16][19][20] Ki: 9 nM[21] | IC50: 2 nM[6][16][19][20] Ki: 8 nM[21] | - | c-Kit (Ki: 4 nM)[21], FLT3 (cellular phosphorylation inhibition)[21] |
| Axitinib | IC50: 0.2 nM[22][23][24][25] | IC50: 1.6 nM[22][23][24][26] | - | VEGFR-1 (IC50: 0.1 nM)[22][23], VEGFR-3 (IC50: 0.1-0.3 nM)[22][23], c-Kit (IC50: 1.7 nM)[22][23] |
| Pazopanib | IC50: 30 nM[3][13][26][27] | IC50: 84 nM[3][13][26][27] | IC50: 140 nM[3][13][26][27] | VEGFR-1 (IC50: 10 nM)[3][13][27], VEGFR-3 (IC50: 47 nM)[3][13][27], c-Kit (IC50: 74 nM)[3][13][27] |
| Regorafenib | IC50: 4.2 nM[5][14][28] | IC50: 22 nM[5][14][28] | IC50: 202 nM[14] | VEGFR-1 (IC50: 13 nM)[5][28], VEGFR-3 (IC50: 46 nM)[5][28], c-Kit (IC50: 7 nM)[5][28], RET (IC50: 1.5 nM)[5][28], Raf-1 (IC50: 2.5 nM)[5][28] |
| Lenvatinib | IC50: 4 nM[4][15] | IC50: 39 nM[4] | Ki: 221 nM[12] | VEGFR-1 (IC50: 22 nM)[4], VEGFR-3 (IC50: 5.2 nM)[4][15], RET (IC50: 35 nM)[4], FGFR2 (Ki: 8.2 nM)[12], c-Kit (Ki: 11 nM)[12] |
Note: IC50 and Ki values can vary between different assay conditions and laboratories.
Visualizing Key Pathways and Processes
To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the targeted signaling pathway and typical experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BiTE® Xenograft Protocol [protocols.io]
- 18. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. adooq.com [adooq.com]
- 21. Sunitinib malate | VEGFR | Tocris Bioscience [tocris.com]
- 22. selleckchem.com [selleckchem.com]
- 23. dovepress.com [dovepress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 26. PDGFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 27. Pazopanib | GW786034 | RTK inhibitor | antitumor | TargetMol [targetmol.com]
- 28. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Safety and Handling Guide for TSU-68 (Orantinib)
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of TSU-68, also known as Orantinib or SU6668. Adherence to these guidelines is essential to ensure a safe laboratory environment. This compound is a multi-targeted receptor tyrosine kinase inhibitor and should be handled with care.[1][2] This material is intended for research use only.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. This is a mandatory requirement to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against splashes and dust. |
| Hand Protection | Gloves | Chemical-impermeable | Prevents skin contact and absorption. |
| Body Protection | Lab Coat | Long-sleeved, knee-length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Face Mask/Respirator | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. | Prevents inhalation of the compound. |
Operational Plan: Safe Handling of this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended.
-
Have an accessible safety shower and eye wash station.[3]
-
Remove all sources of ignition.
-
Keep the compound away from incompatible materials.
Handling the Compound
-
For dissolving the compound, this compound is soluble in DMSO and dimethylformamide (DMF).[2]
Storage
-
Store in a dry, dark place.[4]
-
For short-term storage (days to weeks), maintain at 0 - 4°C.[4]
-
For long-term storage (months to years), store at -20°C.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
Disposal Procedure
-
Collect Waste: Place all this compound contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Experimental Protocol: Inhibition of Receptor Tyrosine Kinases
This compound functions as an inhibitor of several receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[5] The following is a generalized workflow for an in vitro kinase assay to assess the inhibitory activity of this compound.
Caption: In vitro kinase assay workflow to determine the IC50 of this compound.
Mechanism of Action: Signaling Pathway Inhibition
This compound inhibits angiogenesis and cell proliferation by blocking the autophosphorylation of key receptor tyrosine kinases.[6] This action disrupts downstream signaling pathways crucial for tumor growth.
Caption: this compound inhibits signaling pathways by blocking receptor tyrosine kinases.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Buy Orantinib | 252916-29-3 | >98% [smolecule.com]
- 5. orantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Facebook [cancer.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
